molecular formula C8H8N2O B073248 2-Amino-6-methoxybenzonitrile CAS No. 1591-37-3

2-Amino-6-methoxybenzonitrile

Katalognummer: B073248
CAS-Nummer: 1591-37-3
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: LBVLXRZXEOPYDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-methoxybenzonitrile is a highly valuable substituted aniline derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery. Its molecular structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitrile group adjacent to the aromatic amine, creates a reactive scaffold ideally suited for the construction of complex heterocyclic systems. A primary research application is its use as a key precursor in the synthesis of quinazoline and quinazolinone derivatives, which are core structures in numerous pharmacologically active compounds. These scaffolds are investigated as potent inhibitors of various kinase enzymes, such as EGFR and VEGFR, making this compound crucial for developing new anticancer therapeutics. Furthermore, the presence of multiple functional groups allows for regioselective reactions, enabling the synthesis of diverse chemical libraries for high-throughput screening. The compound's utility also extends to materials science, where it can be incorporated into organic ligands or as a building block for functional polymers. This product is intended for research and development purposes by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVLXRZXEOPYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507800
Record name 2-Amino-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1591-37-3
Record name 2-Amino-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile (CAS: 1591-37-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzonitrile, with the CAS number 1591-37-3, is an aromatic organic compound that holds significant potential as a versatile building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a benzonitrile core substituted with both an amino and a methoxy group, provides multiple reactive sites for the synthesis of a wide array of more complex molecules. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications in drug discovery based on the biological activities of structurally related compounds.

While this compound is commercially available, detailed experimental data in peer-reviewed literature is sparse. Therefore, this guide consolidates available information and provides predicted data and protocols based on analogous chemical structures to serve as a valuable resource for researchers.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. The spectroscopic data is predicted based on the analysis of structurally similar compounds, providing a reference for experimental validation.

Physicochemical Properties
PropertyValueSource
CAS Number 1591-37-3[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
SMILES COC1=CC=CC(=C1C#N)N
InChI InChI=1S/C8H8N2O/c1-11-8-5-3-2-4-7(9)6(8)10/h2-5H,9H2,1H3-
Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR δ 7.2-7.4 (m, 1H, Ar-H), 6.3-6.5 (m, 2H, Ar-H), 4.5-5.0 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃)
¹³C NMR δ 160-162 (C-O), 150-152 (C-NH₂), 132-134 (Ar-CH), 118-120 (C≡N), 105-115 (Ar-CH x2), 95-100 (C-CN), 55-57 (-OCH₃)
IR (cm⁻¹) 3450-3300 (N-H stretch), 2220-2230 (C≡N stretch), 1600-1620 (aromatic C=C stretch), 1250-1270 (C-O stretch)
Mass Spec. (m/z) 148 [M]⁺, 133 [M-CH₃]⁺, 119 [M-CO]⁺, 105, 92

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route to synthesize this compound could start from 2-hydroxy-6-nitrobenzonitrile. The hydroxyl group would first be methylated, followed by the reduction of the nitro group to an amine.

Synthetic Pathway cluster_spec A 2-Hydroxy-6-nitrobenzonitrile B 2-Methoxy-6-nitrobenzonitrile A->B Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) C This compound B->C Reduction (e.g., SnCl₂, HCl or H₂/Pd-C) caption Proposed synthesis of this compound.

A plausible synthetic route for this compound.
Detailed Experimental Protocols

The following are hypothetical, detailed protocols for the proposed synthesis and characterization of this compound. These should be adapted and optimized based on standard laboratory practices.

Step 1: Methylation of 2-Hydroxy-6-nitrobenzonitrile

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-6-nitrobenzonitrile (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product, 2-methoxy-6-nitrobenzonitrile, by column chromatography on silica gel.

Step 2: Reduction of 2-Methoxy-6-nitrobenzonitrile

  • Suspension: In a round-bottom flask, suspend 2-methoxy-6-nitrobenzonitrile (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, this compound, by column chromatography on silica gel or recrystallization.

Spectroscopic Characterization Protocol

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation cluster_spec A Synthesized Compound B Purification (Column Chromatography) A->B C ¹H and ¹³C NMR B->C D FT-IR Spectroscopy B->D E Mass Spectrometry B->E F Data Analysis C->F D->F E->F G Structure Elucidation F->G caption General workflow for synthesis and characterization.

A general experimental workflow for synthesis and characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Potential Applications in Drug Discovery

While there is no direct biological activity data for this compound, the benzonitrile scaffold and its derivatives are prominent in medicinal chemistry. The following table summarizes the reported biological activities of structurally related compounds, suggesting potential avenues for investigation for this compound and its derivatives.

Compound Class Reported Biological Activities Potential Therapeutic Areas
Benzonitrile DerivativesAntibacterial, Anticancer, Enzyme inhibitionInfectious Diseases, Oncology
2-AminobenzothiazolesAntimicrobial (including anti-mycobacterial), Anticancer, Kinase inhibitionInfectious Diseases, Oncology
Nicotinonitrile DerivativesAntimicrobial, Anticancer, Anti-inflammatoryInfectious Diseases, Oncology, Inflammatory Disorders
Conceptual Role in Signaling Pathways

Given that derivatives of similar structures have been investigated as kinase inhibitors, a conceptual diagram of a relevant signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, is presented below. This compound could serve as a key intermediate in the synthesis of novel EGFR inhibitors.

Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_spec EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Potential Inhibitor (Derived from This compound) Inhibitor->EGFR Inhibition caption Conceptual EGFR signaling pathway and potential inhibition.

A conceptual diagram of the EGFR signaling pathway, a potential target for inhibitors derived from this compound.

Conclusion

This compound is a promising, yet underexplored, chemical intermediate with significant potential for application in the synthesis of novel therapeutic agents. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries for high-throughput screening. While direct experimental data on its synthesis and biological activity is limited, this guide provides a solid foundation for researchers by presenting plausible synthetic routes, predicted spectroscopic data, and potential areas of pharmacological investigation based on the activities of structurally related compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in drug discovery and development.

References

physical properties of 2-Amino-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Amino-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known , a chemical compound of interest in various research and development fields. The information is presented in a structured format to facilitate easy access and comparison of data. This guide also outlines general experimental protocols for the determination of key physical properties.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and drug development, influencing factors such as solubility, formulation, and reaction kinetics.

Summary of Physical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O[1][2][3]
Molecular Weight 148.16 g/mol [1][2][3]
Melting Point 141 °C[1]
Boiling Point 339.4 °C at 760 mmHg[1][2]
Density 1.17 g/cm³[1]
Appearance Fine off-white to light tan powder (for the related compound 2-amino-6-methoxybenzothiazole, suggesting a similar appearance)[4]
Vapor Pressure 9.22E-05 mmHg at 25°C[1]
Flash Point 159.1 °C[1]
pKa (Predicted) 1.39 ± 0.10[1]
LogP (Predicted) 1.73[1]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[1]
CAS Number 1591-37-3[1][3]

Experimental Protocols

Standard methodologies are employed to determine the physical properties of organic compounds like this compound. While specific experimental data for this compound is not extensively published, the following general protocols are applicable.

Melting Point Determination

The melting point is a crucial indicator of purity.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.[5][6]

Boiling Point Determination

Due to the high boiling point of this compound, distillation under reduced pressure is recommended to prevent decomposition.

  • Apparatus: Simple or vacuum distillation apparatus.[5]

  • Procedure (Simple Distillation):

    • The compound is placed in a round-bottom flask with a few boiling chips.

    • The flask is connected to a distillation head with a condenser and a collection flask.

    • A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

    • The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, indicating the boiling point.[5]

Solubility Assessment

Solubility is determined by testing the dissolution of the compound in various solvents.

  • Procedure:

    • A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

    • The mixture is agitated at a constant temperature.

    • Observations are made to determine if the solid dissolves completely, partially, or not at all.[6][7][8] This is repeated with a range of polar and non-polar solvents.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The solution is placed in an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired to determine the chemical structure.[9]

  • Infrared (IR) Spectroscopy:

    • A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer.

    • The IR spectrum is recorded to identify functional groups present in the molecule.[9]

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is prepared and introduced into the mass spectrometer.

    • The mass-to-charge ratio of the molecular ion and fragment ions are determined to confirm the molecular weight and aspects of the structure.[9]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the characterization of the physical properties of a solid organic compound like this compound.

G Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting start Obtain Pure Sample of This compound grind Grind to a Fine Powder start->grind melting_point Melting Point Determination (Capillary Method) grind->melting_point boiling_point Boiling Point Determination (Vacuum Distillation) grind->boiling_point solubility Solubility Tests (Various Solvents) grind->solubility nmr NMR Spectroscopy (¹H and ¹³C) grind->nmr ir IR Spectroscopy (ATR-FTIR) grind->ir ms Mass Spectrometry grind->ms analyze Analyze and Interpret Data melting_point->analyze boiling_point->analyze solubility->analyze nmr->analyze ir->analyze ms->analyze report Compile Technical Report analyze->report

Caption: A logical workflow for determining the physical and spectroscopic properties of a solid organic compound.

References

2-Amino-6-methoxybenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for a wide range of applications, from reaction stoichiometry to analytical characterization.

PropertyValue
Chemical Formula C₈H₈N₂O[1][2][3]
Molecular Weight 148.16 g/mol
Alternate Molecular Weight 148.164[1]
CAS Number 1591-37-3[1][4]

Structural and Logical Representation

The relationship between the compound's nomenclature and its core molecular data can be visualized as a direct logical flow. The chemical name defines a specific molecular structure, from which the molecular formula is derived, and subsequently, the molecular weight is calculated.

A This compound B Molecular Formula: C₈H₈N₂O A->B determines C Molecular Weight: 148.16 g/mol B->C calculates to

Logical relationship of this compound data.

Experimental Protocols

Signaling Pathways

The direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature. Its primary role, as highlighted in various chemical and pharmaceutical contexts, is that of a synthetic intermediate. Therefore, its biological effects would be attributed to the larger, more complex molecules synthesized from it. Researchers investigating the biological activity of derivatives of this compound would typically perform assays to determine their effects on specific cellular signaling pathways relevant to their therapeutic targets.

References

Navigating the Solubility Landscape of 2-Amino-6-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzonitrile is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel heterocyclic compounds and as a building block for functional materials necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that governs reaction kinetics, purification strategies, formulation development, and overall process efficiency.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on empowering researchers with the methodologies to determine and predict its solubility. It outlines detailed experimental protocols and introduces theoretical models for solubility prediction, enabling informed solvent selection and process optimization.

Understanding Solubility: Theoretical Framework

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. For this compound, the presence of a polar amino (-NH2) group and a moderately polar methoxy (-OCH3) and nitrile (-CN) group, combined with a nonpolar benzene ring, results in a molecule with a nuanced solubility profile. It is anticipated to exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature. To facilitate and standardize future research, the following table is provided as a template for researchers to populate with their experimentally determined or predicted solubility data.

Table 1: Experimentally Determined or Predicted Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mole fraction)Method
Polar Protic Methanol25
Ethanol25
Isopropanol25
Polar Aprotic Acetone25
Acetonitrile25
Dimethylformamide (DMF)25
Dimethyl sulfoxide (DMSO)25
Non-Polar Toluene25
Hexane25
Dichloromethane25

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following are detailed protocols for common and reliable methods for measuring the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4][5] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute.

Protocol:

  • Equilibration: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue by filtration or centrifugation.

  • Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.

  • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the corresponding mass of the solvent.

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.[6][7][8]

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1-3).

  • Analysis: Dilute an accurately measured aliquot of the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[9][10][11][12]

Protocol:

  • Method Development: Develop an HPLC method for the quantitative analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

  • Calibration: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve.

  • Sample Preparation: Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1-3).

  • Analysis: Inject a known volume of the filtered supernatant (or a diluted aliquot) into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility.

UNIFAC Group Contribution Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model that predicts activity coefficients in non-ideal mixtures.[13][14][15][16] By breaking down the molecule into its constituent functional groups, UNIFAC can estimate the solubility of a compound in various solvents. This method requires knowledge of the solute's melting point and enthalpy of fusion.

COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions.[17][18][19][20][21] It uses the screening charge density on the surface of molecules from quantum chemical calculations to determine the chemical potential of a species in solution, from which solubility can be derived. COSMO-RS is a powerful tool for solvent screening and can provide good qualitative and semi-quantitative solubility predictions.

Visualizing Experimental and Predictive Workflows

To aid in the practical application of the methodologies described, the following diagrams illustrate the logical flow of the experimental and predictive approaches to determining the solubility of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant T add_excess->equilibrate separate Filtration or Centrifugation equilibrate->separate gravimetric Gravimetric separate->gravimetric spectroscopic Spectroscopic (UV-Vis) separate->spectroscopic chromatographic Chromatographic (HPLC) separate->chromatographic solubility_data Quantitative Solubility Data gravimetric->solubility_data spectroscopic->solubility_data chromatographic->solubility_data Predictive_Workflow cluster_input Input Data cluster_model Predictive Model cluster_output Output solute_structure Solute Structure (this compound) unifac UNIFAC solute_structure->unifac cosmo_rs COSMO-RS solute_structure->cosmo_rs solvent_structure Solvent Structure solvent_structure->unifac solvent_structure->cosmo_rs physchem_data Physicochemical Data (e.g., melting point, enthalpy of fusion) physchem_data->unifac predicted_solubility Predicted Solubility Data unifac->predicted_solubility cosmo_rs->predicted_solubility

References

An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile: Structural Analogues and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The unique physicochemical properties of the benzonitrile moiety, including its role as a hydrogen bond acceptor and its utility as a bioisostere for other functional groups, have established it as a "privileged scaffold" in drug design.[1] This guide focuses on the synthesis, biological activities, and therapeutic potential of 2-Amino-6-methoxybenzonitrile and its structural analogues. These compounds have garnered significant interest for their diverse pharmacological profiles, which include anticancer, anti-diabetic, and immunomodulatory activities. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, detailed experimental protocols, and insights into the relevant signaling pathways.

Physicochemical Properties of this compound

The core compound, this compound, possesses the following properties:

PropertyValueReference
CAS Number 1591-37-3[2]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
SMILES COC1=CC=CC(=C1C#N)N[2]
Storage 10°C - 25°C, keep container well closed[2]

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. The selection of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 2-Aminobenzonitrile Derivatives

A common approach for synthesizing substituted 2-aminobenzonitriles involves the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[3] Another versatile method is the multi-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines, which involves the reaction of aldehydes, malononitrile, and thiophenols, often catalyzed by a metal-organic framework (MOF).[4]

Synthesis of a 2-Amino-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Derivative

A specific analogue, 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile, was synthesized via a microwave-assisted reaction.[5]

Experimental Protocol:

  • Combine 4-methoxynaphthalen-1-ol (0.01 mol), 2-bromobenzaldehyde (0.01 mol), malononitrile (0.01 mol), and piperidine (0.5 mL) in 30 mL of 100% ethanol.[5]

  • Subject the mixture to microwave irradiation at 400 W and 140°C for two minutes.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, the product can be purified and characterized using standard analytical techniques such as NMR and mass spectrometry.[5]

Synthesis of Biphenyl-1,2,3-triazol-benzonitrile Derivatives

A series of these derivatives were synthesized as PD-1/PD-L1 inhibitors. The general procedure involves the reaction of a key intermediate with a substituted aldehyde.[1]

Experimental Protocol:

  • To a solution of the starting compound (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL), add acetic acid (0.01 mL, 0.17 mmol).[1]

  • Stir the reaction mixture for 2 hours at room temperature.[1]

  • Cool the reaction mixture to 0°C and add NaCNBH₃ (0.043 g, 0.7 mmol).[1]

  • Allow the reaction to warm to room temperature and stir for 8 hours under an inert atmosphere.[1]

  • Monitor the reaction to completion using TLC.[1]

  • Once complete, remove the methanol under reduced pressure.[1]

  • The crude product can be further purified by column chromatography.[1]

Biological Activities and Therapeutic Potential

Structural analogues and derivatives of this compound have demonstrated significant activity against a range of therapeutic targets.

Anticancer Activity

1. EGFR and VEGFR-2 Inhibition:

Certain derivatives of this compound have shown potent inhibitory activity against key receptor tyrosine kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

CompoundTargetIC₅₀ (µM)Reference
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrileEGFR0.2162 ± 1.1[6]
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrileVEGFR-20.2592 ± 1.5[6]
Sorafenib (Reference)EGFR0.2307 ± 1.8[6]
Sorafenib (Reference)VEGFR-20.3075 ± 1.2[6]
2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRWT3.27 ± 0.72[5]
2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRT790M1.92 ± 0.05[5]

EGFR Signaling Pathway:

EGFR is a transmembrane glycoprotein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of the receptor and the initiation of downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[7][8] EGFR inhibitors, such as certain benzonitrile derivatives, act as ATP analogues, competing with ATP for binding to the kinase domain and thereby blocking the signaling cascade.[7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzonitrile_Derivative Benzonitrile Derivative (Inhibitor) Benzonitrile_Derivative->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Benzonitrile Derivatives.

VEGFR Signaling Pathway:

VEGF receptors, primarily VEGFR2, are key mediators of angiogenesis, the formation of new blood vessels.[9] The binding of VEGF to its receptor triggers dimerization and autophosphorylation, activating downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell proliferation, migration, and survival.[9] VEGFR inhibitors block this signaling, thereby inhibiting tumor angiogenesis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (VEGF) Ligand (VEGF) VEGFR VEGFR Ligand (VEGF)->VEGFR Binding & Dimerization P P VEGFR->P Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway P->PI3K_AKT_mTOR Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Angiogenesis Benzonitrile_Derivative Benzonitrile Derivative (Inhibitor) Benzonitrile_Derivative->VEGFR Inhibition

Caption: VEGFR Signaling Pathway and its Inhibition.

2. Tubulin Polymerization Inhibition:

Several benzonitrile derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[10][11] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically in the G2/M phase, leading to apoptosis in cancer cells.

Compound ClassTargetIC₅₀ (µM)Reference
ArylthioindolesTubulin Polymerization<1.0 to 4.5[12]
Indole-chalcone derivativesTubulin Polymerization2.68 ± 0.15[12]
TrimethoxychalconesTubulin Polymerization2.2 and 2.8[12]
Quinoline-indole derivativesTubulin Polymerization2.09 and 2.54[13]

3. PD-1/PD-L1 Interaction Inhibition:

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a key immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors that block this interaction can restore T-cell activity against tumors.[14] Benzonitrile-containing compounds have emerged as promising candidates in this area.[1]

CompoundTargetIC₅₀ (µM)Reference
Biphenyl-1,2,3-triazol-benzonitrile (Compound 7)PD-1/PD-L1 Interaction8.52[1]
Biphenyl-1,2,3-triazol-benzonitrile (Compound 6)PD-1/PD-L1 Interaction12.28
Biphenyl-1,2,3-triazol-benzonitrile (Compound 8a)PD-1/PD-L1 Interaction14.08

Experimental Protocol for PD-1/PD-L1 Interaction Assay (HTRF):

  • Prepare serial dilutions of the test compound in an appropriate assay buffer.[1]

  • In a 384-well low volume plate, add the test compound, followed by the PD-1 and PD-L1 proteins.[1]

  • Incubate the mixture to allow for protein-protein interaction and inhibitor binding.[1]

  • Add the HTRF detection reagents.[1]

  • Incubate to allow for the binding of the detection antibodies.[1]

  • Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths (e.g., 620 nm and 665 nm).[1]

Anti-diabetic Activity: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for regulating insulin secretion.[15][16] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in type 2 diabetes. The nitrile group is a key pharmacophore in many DPP-4 inhibitors.[15]

Compound ClassTargetIC₅₀ (µM)Reference
Amino pyrrole-2-carbonitrile derivativesDPP-40.004 to 113.6[17]

General Drug Discovery Workflow for a Novel Benzonitrile Derivative:

Drug_Discovery_Workflow A Compound Synthesis & Characterization B In Vitro Screening (Target Identification & Validation) A->B C In Vivo Studies (Animal Models) B->C D Preclinical Development (Toxicology & Formulation) C->D E Clinical Trials (Phase I, II, III) D->E F Regulatory Approval E->F

Caption: A Generalized Drug Discovery and Development Pipeline.

Conclusion

This compound and its structural analogues represent a rich source of chemical diversity for the development of new therapeutic agents. The versatility of the benzonitrile scaffold allows for the fine-tuning of electronic and steric properties to achieve high potency and selectivity for a variety of biological targets. The data and protocols presented in this guide underscore the significant potential of this class of compounds in addressing unmet medical needs in oncology, immunology, and metabolic diseases. Further exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the next generation of benzonitrile-based drugs.

References

Spectroscopic and Synthetic Profile of 2-Amino-6-methoxybenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 2-Amino-6-methoxybenzonitrile. Given the limited availability of direct experimental data in public databases, this document combines predicted spectroscopic data for a structurally related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, with established experimental protocols for analogous compounds to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Amino-4-methoxy-5-nitrobenzonitrile (C₈H₇N₃O₃, Molecular Weight: 193.16 g/mol ). These predictions, based on computational models, offer expected values for key spectroscopic techniques and can serve as a reference for the analysis of the target compound, this compound.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃) [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2Singlet1HAromatic H
~6.2 - 6.5Singlet1HAromatic H
~5.5 - 6.0Broad Singlet2H-NH₂
~3.9 - 4.1Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃) [1]

Chemical Shift (ppm)Assignment
~160 - 165C-OCH₃
~145 - 150C-NH₂
~135 - 140C-NO₂
~120 - 125Aromatic CH
~115 - 120C-CN
~100 - 105Aromatic CH
~95 - 100C-CN
~55 - 60-OCH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data [1]

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (primary amine)
~2230 - 2210StrongC≡N stretch (nitrile)
1620 - 1580MediumAromatic C=C stretch
1550 - 1490StrongN-O stretch (nitro group)
1350 - 1300StrongN-O stretch (nitro group)
1280 - 1200StrongAryl C-O stretch (methoxy)
1150 - 1050MediumC-N stretch (amine)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI) [1]

m/zRelative Intensity (%)Assignment
193100[M]⁺ (Molecular Ion)
178Moderate[M - CH₃]⁺
163Moderate[M - NO]⁺
147High[M - NO₂]⁺
119Moderate[M - NO₂ - CO]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. The spectral width should be set to cover a range of approximately -2 to 12 ppm. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. The spectral width should be set to cover a range of approximately 0 to 200 ppm. A proton-decoupled pulse sequence is typically used. A significantly larger number of scans will be necessary compared to the ¹H NMR spectrum to obtain a clear signal.[1]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR accessory.[1]

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. It is crucial to collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.[1]

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range, for instance, m/z 50-500.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for synthesis and spectroscopic characterization.

References

chemical structure and properties of 2-Amino-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is an organic compound featuring an aromatic ring substituted with an amino, a methoxy, and a nitrile group. These functional groups make it a versatile building block in medicinal chemistry and material science.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1591-37-3[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Canonical SMILES COC1=CC=CC(=C1C#N)N[1]
InChI Key LBVLXRZXEOPYDW-UHFFFAOYSA-N[1]
MDL Number MFCD09745275[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 141 °C[1]
Boiling Point (Predicted) 339.4 °C at 760 mmHg[1]
Density (Predicted) 1.17 g/cm³[1]
pKa (Predicted) 1.39 ± 0.10[1]
LogP (Predicted) 1.73[1]
Storage Conditions Store at 10°C - 25°C in a well-closed container. Keep in a dark place under an inert atmosphere[1][2].
Appearance Solid (predicted)

Chemical Structure

The structure of this compound consists of a benzene ring with three substituents. The nitrile (-C≡N) and amino (-NH₂) groups are ortho to each other, and the methoxy (-OCH₃) group is also ortho to the amino group.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route could involve the amination of a difluoro- or other suitably activated methoxybenzonitrile precursor.

G start Start: 2,6-Disubstituted Methoxybenzonitrile reagents Reagents: Ammonia, DMSO, Optional Catalyst start->reagents reaction Nucleophilic Aromatic Substitution Reaction (e.g., 80°C, overnight) start->reaction reagents->reaction workup Workup: Aqueous Dilution & Extraction (EtOAc) reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Product: This compound purification->product analysis Analysis: NMR, MS, IR product->analysis

Caption: Proposed workflow for synthesis and analysis.
General Protocol for Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy [4]

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty crystal should be collected prior to sample analysis.

Mass Spectrometry (MS) [4]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the solution into an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer and acquire the spectrum over a suitable mass range (e.g., m/z 50-300).

Spectroscopic Data Profile (Predicted)

While experimental spectra for this compound are not widely published, expected spectral characteristics can be predicted based on its functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.5 - 7.5Multiplet3HAromatic H
~4.5 - 5.5Broad Singlet2H-NH₂
~3.8Singlet3H-OCH₃

Table 4: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (primary amine)
~2230 - 2210StrongC≡N stretch (nitrile)
1620 - 1580MediumAromatic C=C stretch
1280 - 1200StrongAryl C-O stretch (methoxy)

Table 5: Predicted Mass Spectrometry (MS) Fragments

m/z ValueAssignment
148[M]⁺ (Molecular Ion)
133[M - CH₃]⁺
120[M - CO]⁺ or [M - N₂]⁺
105[M - CH₃ - CO]⁺

Safety and Handling

Based on available safety data for this compound, the following hazard statements apply.

  • Hazard Codes: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling this compound.

References

2-Amino-6-methoxybenzonitrile: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-6-methoxybenzonitrile (CAS No: 1591-37-3). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation. It may also cause respiratory irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Pictograms:

alt text

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Appearance Brown solid[2]
Melting Point 141 °C[3]
Boiling Point 339.4 °C at 760 mmHg[3][4]
Flash Point 159.1 °C[3]
Density 1.17 g/cm³[3]
Vapor Pressure 9.22E-05 mmHg at 25°C[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][5][6] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Practices: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a dark place, under an inert atmosphere at room temperature.[3]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice/attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Safety Assessment

Acute Oral Toxicity (OECD Guideline 423)

This method provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Typically, rats or mice of a single sex are used.

  • Dosage: A single dose of the substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The test allows for the determination of the acute oral LD50 (the dose that is lethal to 50% of the test animals) and the GHS classification for acute oral toxicity.

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible or irreversible skin damage.

  • Test Animals: Albino rabbits are typically used.

  • Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (typically 4 hours).

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale. The mean scores are used to classify the substance's skin irritation potential.

Serious Eye Damage/Eye Irritation (OECD Guideline 405)

This method assesses the potential of a substance to cause damage to the eye.

  • Test Animals: Albino rabbits are the recommended species.

  • Application: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

  • Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a research environment, from initial assessment to emergency response.

SafeHandlingWorkflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_handling Safe Handling & Storage cluster_emergency Emergency Preparedness ReviewSDS Review Safety Data Sheet (SDS) IdentifyHazards Identify Hazards (Toxicity, Irritation) ReviewSDS->IdentifyHazards EngineeringControls Implement Engineering Controls (Fume Hood, Ventilation) IdentifyHazards->EngineeringControls SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) DevelopSOPs Develop Standard Operating Procedures (SOPs) SafeHandling Follow Safe Handling Practices DevelopSOPs->SafeHandling ProperStorage Ensure Proper Storage SafeHandling->ProperStorage FirstAid Know First Aid Procedures SafeHandling->FirstAid ProperStorage->FirstAid SpillResponse Prepare for Spill Response FireResponse Understand Fire-Fighting Measures

Caption: Logical workflow for the safe handling of chemical compounds.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the product to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Commercial Suppliers and Technical Guide for 2-Amino-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, procurement considerations, and key experimental protocols for 2-Amino-6-methoxybenzonitrile (CAS No. 1591-37-3). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this chemical intermediate in their work.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The table below summarizes key information from several vendors to facilitate comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct CodePurityAvailable Quantities
BiosynthFA10519Not specified5 g, 10 g, 25 g
CenmedC007B-506404≥98%1 g
LookChemNot specified>95% to 95+%1 g, 2 G, 5 g, 10 g, 25 g
MOLBASEJH-69339A98%100 g, 1 kg
MOLBASEDT-0238595%25 g, 100 g

Procurement and Quality Control Workflow

The procurement and subsequent quality control of chemical intermediates are critical steps in research and development to ensure the reliability and reproducibility of experimental results. A typical workflow is outlined below.

G cluster_procurement Procurement Phase cluster_qc Quality Control Phase start Identify Need for This compound search_suppliers Search Commercial Suppliers start->search_suppliers compare_suppliers Compare Suppliers (Purity, Quantity, Cost, Lead Time) search_suppliers->compare_suppliers select_supplier Select Supplier and Place Order compare_suppliers->select_supplier receive_shipment Receive Shipment select_supplier->receive_shipment initial_inspection Visual Inspection and Documentation Review (CoA, SDS) receive_shipment->initial_inspection analytical_testing Perform Analytical Testing (HPLC, NMR, etc.) initial_inspection->analytical_testing compare_data Compare Results with Supplier CoA and Literature Data analytical_testing->compare_data decision Accept or Reject Lot compare_data->decision release Release for Research Use decision->release Meets Specifications reject Contact Supplier/ Return Shipment decision->reject Does Not Meet Specifications

Caption: A typical workflow for the procurement and quality control of a chemical intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of this compound. These protocols are based on general procedures for similar compounds and may require optimization.

Synthesis of this compound

A common synthetic route to this compound involves the amination of a difluoro- or dinitro- substituted precursor. The following is a representative protocol adapted from the synthesis of analogous compounds.

Materials:

  • 2,6-Difluoro-benzonitrile or 2,6-Dinitrobenzonitrile

  • Sodium methoxide

  • Ammonia (gas or aqueous solution)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, or Tetrahydrofuran - THF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Methoxylation: In a dry round-bottom flask under an inert atmosphere, dissolve 2,6-difluoro-benzonitrile (1 equivalent) in the anhydrous solvent. Add sodium methoxide (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Amination: Once the methoxylation is complete, carefully introduce ammonia into the reaction mixture. This can be done by bubbling ammonia gas through the solution or by adding a concentrated aqueous ammonia solution. The reaction is typically heated to 50-80°C and stirred for several hours to overnight.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a mixture with water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent system in which the crude product is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath once it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis: The purity is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Expected ¹H NMR Spectral Data (Predicted):

  • Aromatic protons: Signals in the range of δ 6.5-7.5 ppm.

  • Methoxy protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

  • Amino protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (Predicted):

  • Aromatic carbons: Signals in the range of δ 100-160 ppm.

  • Nitrile carbon (-C≡N): A signal around δ 115-120 ppm.

  • Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.

Role in Drug Discovery and Relevant Signaling Pathways

Substituted benzonitriles, such as this compound, are important structural motifs in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the amino and methoxy groups provide points for further chemical modification. These compounds are often utilized as key intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from intermediates like this compound.

G cluster_pathway Generic Kinase Signaling Pathway cluster_downstream Downstream Signaling Cascade Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Grb2 Grb2 Receptor->Grb2 Phosphorylation Kinase_Inhibitor Kinase Inhibitor (Derived from 2-Amino-6- methoxybenzonitrile) Kinase_Inhibitor->Receptor Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response

Caption: A simplified kinase signaling pathway targeted by inhibitors.

The Strategic Utility of 2-Amino-6-methoxybenzonitrile in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzonitrile is a versatile aromatic building block that serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds, particularly those with significant biological activity. Its unique substitution pattern, featuring an ortho-disposed amine and nitrile group, along with a methoxy substituent, provides a reactive scaffold for the construction of fused ring systems. This guide explores the pivotal role of this compound in synthetic chemistry, with a particular focus on its application in the preparation of quinazoline derivatives that have emerged as potent inhibitors of key signaling pathways implicated in cancer.

The primary synthetic utility of this compound lies in its ability to undergo cyclocondensation reactions to form quinazolines. The amino and nitrile functionalities are perfectly poised to react with a single carbon source, such as formamide or guanidine, to construct the pyrimidine ring of the quinazoline system. The methoxy group at the 6-position of the benzonitrile translates to a 7-methoxy substituent on the resulting quinazoline ring. This 7-methoxyquinazoline scaffold is a key pharmacophore in a number of clinically important Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

This technical guide will provide an overview of the key synthetic transformations of this compound, detailed experimental protocols for the synthesis of a key quinazoline intermediate, a summary of relevant quantitative data, and a visualization of the biological signaling pathway targeted by the resulting molecules.

Core Synthesis Pathway: From this compound to 7-Methoxy-4-aminoquinazolines

The most prominent application of this compound in medicinal chemistry is its conversion to 7-methoxy-substituted quinazolines. These compounds are of high interest as they form the core structure of several approved and investigational drugs that target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). The general synthetic approach involves a cyclocondensation reaction with a suitable C1 synthon. A common and effective method is the reaction with guanidine salts to form 2,4-diamino-7-methoxyquinazoline.

Logical Workflow for the Synthesis of 2,4-Diamino-7-methoxyquinazoline

G A This compound C Cyclocondensation (Solvent, Heat) A->C B Guanidine Hydrochloride B->C D 2,4-Diamino-7-methoxyquinazoline C->D

Caption: Synthetic route from this compound to 2,4-Diamino-7-methoxyquinazoline.

Quantitative Data Presentation

The efficiency of the synthesis of quinazoline derivatives from 2-aminobenzonitriles can be influenced by the choice of reactants and reaction conditions. Below is a summary of representative yields for the synthesis of related 2-amino-quinazoline derivatives, highlighting the general efficacy of these cyclization strategies.

Starting MaterialReagentProductYield (%)Reference
2-Aminobenzonitrile derivativeGuanidine Hydrochloride2,4-Diaminopyrimidine derivative42-76[1]
2-AminobenzonitrileN-Benzyl Cyanamide2-Amino-4-iminoquinazolineHigh[2]
2-Amino-4-chlorobenzoic acidFormamide7-Chloro-quinazolin-4(3H)-one82.3[3]

Note: The yields presented are for analogous reactions and serve to illustrate the general efficiency of the synthetic methodologies. Specific yields for the reaction of this compound may vary.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a 2,4-diamino-7-methoxyquinazoline derivative, adapted from established procedures for the cyclocondensation of 2-aminobenzonitriles with guanidine.

Synthesis of 2,4-Diamino-7-methoxyquinazoline

Materials:

  • This compound

  • Guanidine hydrochloride

  • Anhydrous solvent (e.g., trifluoroethanol, chlorobenzene)

  • Stir bar

  • Microwave vial or round-bottom flask with reflux condenser

  • Heating source (microwave reactor or oil bath)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq) and guanidine hydrochloride (1.2 eq).[1]

  • Solvent Addition: Add the anhydrous solvent (e.g., trifluoroethanol) to the vial.[1]

  • Reaction: Seal the vial and heat the mixture to 160°C in a microwave reactor for the specified time (typically 30-60 minutes), with stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by trituration with a suitable solvent (e.g., water or ethanol) to remove any remaining starting materials and inorganic salts, followed by filtration and drying. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Significance and Signaling Pathway

Derivatives of 7-methoxyquinazoline synthesized from this compound are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and in some cases, dual inhibitors of EGFR and c-Met (mesenchymal-epithelial transition factor) tyrosine kinases.[4] Both EGFR and c-Met are key regulators of cell proliferation, survival, and migration. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.[5][6]

Inhibition of EGFR and c-Met blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][6] This disruption of oncogenic signaling can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR and c-Met Signaling Pathways and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K cMet c-Met cMet->RAS cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 7-Methoxyquinazoline Derivative Inhibitor->EGFR Inhibition Inhibitor->cMet Inhibition

Caption: Inhibition of EGFR and c-Met signaling by 7-methoxyquinazoline derivatives.

Conclusion

This compound is a highly valuable and strategic building block in modern organic and medicinal chemistry. Its utility in the efficient synthesis of the 7-methoxyquinazoline scaffold provides a direct route to a class of compounds with proven therapeutic potential as anticancer agents. The ability to readily construct these complex heterocyclic systems underscores the importance of this precursor in drug discovery and development. The methodologies outlined in this guide, coupled with an understanding of the targeted biological pathways, provide a solid foundation for researchers and scientists working to develop the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinazoline derivatives starting from 2-amino-6-methoxybenzonitrile. Quinazolines are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological and pharmacological activities, making them privileged structures in drug discovery.[1] This document outlines a common synthetic strategy, presents key quantitative data, and offers detailed experimental procedures to guide researchers in the efficient synthesis of these valuable compounds.

Introduction

Quinazoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a range of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][2] The synthesis of quinazolines from readily available precursors is a subject of ongoing research. One effective strategy involves the utilization of substituted 2-aminobenzonitriles. This document focuses on the synthesis of quinazolines from this compound, a versatile starting material for creating a variety of substituted quinazoline analogs. The methodologies described herein are based on established catalytic and metal-free synthetic routes.[3][4][5]

Synthetic Strategies and Data

The synthesis of quinazolines from 2-aminobenzonitriles can be achieved through several efficient methods. A common approach involves a tandem reaction where the 2-aminobenzonitrile is first converted to an intermediate that subsequently undergoes cyclization to form the quinazoline ring. Various catalytic systems, including those based on transition metals like cobalt, ruthenium, and palladium, have been successfully employed to facilitate this transformation.[4][5][6] Additionally, metal-free protocols offer an environmentally benign alternative.[3]

Below is a summary of representative synthetic approaches and the corresponding yields for the synthesis of quinazoline derivatives from various 2-aminobenzonitriles. While specific data for this compound is extrapolated from these general methods, these examples provide a strong indication of the expected efficiency of the synthesis.

EntryReactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
12-AminobenzonitrileAliphatic Alcohol/WaterRu(II) complexQuinazolinone derivativeGood to Excellent[4]
22-AminobenzonitrileAliphatic Alcohol/WaterCobalt salt / P(CH₂CH₂PPh₂)₃Quinazolinone derivativeNot Specified[5]
32-AminobenzonitrileN-Benzyl CyanamideHydrochloric acid / HFIP2-Amino-4-iminoquinazoline derivativeHigh[2]
42-AminobenzonitrileCO₂ (atmospheric pressure)[P₄₄₄₂][1-MHy] (Ionic Liquid)Quinazoline-2,4(1H,3H)-dione97%[7]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of a 4-substituted-8-methoxyquinazoline from this compound via a palladium-catalyzed three-component reaction. This method is adapted from established procedures for similar substrates.[3]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Aldehyde (e.g., Benzaldehyde)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the aldehyde (1.1 mmol).

  • Catalyst and Base Addition: Add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Inert Atmosphere: Add anhydrous 1,4-dioxane (5 mL) to the flask. Purge the flask with nitrogen or argon gas for 5-10 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure quinazoline derivative.

  • Characterization: Characterize the structure of the final product using NMR spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry.

Visualizations

The following diagrams illustrate the general synthetic workflow and a potential signaling pathway where the synthesized quinazoline derivatives could be investigated for their biological activity.

Synthesis_Workflow start_end start_end process process product product analysis analysis A Starting Materials (this compound, Aldehyde, Arylboronic Acid) B Reaction Setup (Catalyst, Base, Solvent) A->B Combine C Reflux under Inert Atmosphere B->C Heat D Reaction Work-up (Extraction, Washing) C->D Cool & Dilute E Purification (Column Chromatography) D->E Concentrate F Pure Quinazoline Derivative E->F Isolate G Characterization (NMR, Mass Spectrometry) F->G Analyze

Caption: General workflow for the synthesis of quinazoline derivatives.

Signaling_Pathway receptor receptor kinase kinase tf tf response response inhibitor inhibitor EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.[8]

Applications in Drug Development

Quinazoline derivatives are of significant interest in drug development due to their ability to interact with various biological targets. For instance, certain quinazolines are known to act as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR) and c-Src, which are often dysregulated in cancer.[6][9] The PI3K/Akt/mTOR signaling pathway is another critical target in cancer therapy, and novel quinazoline-based compounds are being explored as PI3K inhibitors.[8] The synthesis of a library of quinazoline derivatives from this compound can provide a diverse set of molecules for screening against such targets, potentially leading to the discovery of new therapeutic agents. Furthermore, modifications of the quinazoline scaffold have led to compounds with antimicrobial and cytotoxic activities.[10]

References

Application Notes: 2-Amino-6-methoxybenzonitrile as a Key Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-Amino-6-methoxybenzonitrile and its derivatives as pivotal intermediates in the synthesis of targeted pharmaceutical agents, particularly kinase inhibitors used in oncology. The structural motif of this aminobenzonitrile provides a versatile scaffold for the construction of complex heterocyclic systems, such as quinazolines and quinolines, which are core structures of numerous approved drugs.

Introduction

This compound (CAS No: 1591-37-3) is a valuable building block in medicinal chemistry. Its constituent functional groups—an aromatic amine, a nitrile, and a methoxy group—offer multiple reactive sites for the elaboration of diverse molecular architectures. This intermediate is particularly significant in the synthesis of ATP-competitive kinase inhibitors, which are designed to block the signaling pathways that drive the proliferation of cancer cells.

One of the most prominent applications of aminobenzonitrile derivatives is in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Gefitinib is a critical therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] The synthesis of Gefitinib showcases the utility of the aminobenzonitrile core in constructing the essential quinazoline scaffold of the drug.

Application in the Synthesis of Gefitinib Analogues

While the direct synthesis of the commercial drug Gefitinib starts from a more functionalized derivative, this compound serves as a foundational model for the synthesis of a wide range of potent kinase inhibitors. The following protocols are based on established synthetic routes for Gefitinib and have been adapted to demonstrate the application of a closely related analogue, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile , which can be conceptually derived from this compound through further synthetic modifications.

Synthetic Pathway Overview

The synthesis of a Gefitinib analogue from the functionalized aminobenzonitrile intermediate generally proceeds in two key steps:

  • Formation of a Formamidine Intermediate: The aromatic amine of the benzonitrile derivative reacts with an amidating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a highly reactive N,N-dimethylformamidine intermediate.

  • Cyclization to the Quinazoline Core: The formamidine intermediate undergoes a cyclization reaction with an appropriate aniline derivative, in this case, 3-chloro-4-fluoroaniline, to construct the quinazoline ring system of the final drug molecule.

This synthetic strategy is efficient and amenable to industrial-scale production.[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a Gefitinib analogue.

Protocol 1: Synthesis of N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine (Intermediate 2)

Materials:

  • 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride (Intermediate 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous organic solvent (e.g., Toluene)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride (1 equivalent) in an anhydrous organic solvent, add N,N-dimethylformamide dimethyl acetal (1.5 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude formamidine intermediate. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of Gefitinib Analogue

Materials:

  • N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine (Intermediate 2)

  • 3-Chloro-4-fluoroaniline

  • Glacial acetic acid

  • Isopropanol

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for filtration and washing

Procedure:

  • Dissolve the crude formamidine intermediate (1 equivalent) in a mixture of isopropanol and glacial acetic acid.

  • Add 3-chloro-4-fluoroaniline (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the formation of the product by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with cold isopropanol.

  • Dry the product under vacuum to obtain the Gefitinib analogue.

Quantitative Data

The following table summarizes representative yields for the synthesis of Gefitinib, which are indicative of the efficiency of this synthetic approach.

StepReactionStarting MaterialProductTypical Yield (%)Purity (by HPLC) (%)
1Formamidine Formation2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrileN'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine>90 (crude)-
2Quinazoline FormationFormamidine IntermediateGefitinib~85>99

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Visualizations

Synthetic Workflow for a Gefitinib Analogue

G cluster_0 Step 1: Formamidine Synthesis cluster_1 Step 2: Quinazoline Ring Formation Intermediate_1 2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile (Intermediate 1) Intermediate_2 N'-(2-cyano-5-methoxy-4- (3-morpholinopropoxy)phenyl)- N,N-dimethylformamidine (Intermediate 2) Intermediate_1->Intermediate_2 Reflux DMF_DMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMF_DMA->Intermediate_2 Gefitinib_Analogue Gefitinib Analogue Intermediate_2->Gefitinib_Analogue Reflux in AcOH/Isopropanol Aniline 3-Chloro-4-fluoroaniline Aniline->Gefitinib_Analogue

Caption: Synthetic pathway for a Gefitinib analogue.

EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Gefitinib Gefitinib Gefitinib->Dimerization Inhibits

Caption: Simplified EGFR signaling and its inhibition.

References

Application Notes and Protocols: Reaction of 2-Amino-6-methoxybenzonitrile with Hydrochloric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzonitrile is a valuable starting material in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates. A key transformation of this molecule is the hydrolysis of the nitrile functional group to a carboxylic acid in the presence of a strong acid, such as hydrochloric acid (HCl). This reaction yields 2-Amino-6-methoxybenzoic acid, a significant building block in the synthesis of more complex molecules.[1][2] This document provides detailed application notes and protocols for this hydrolysis reaction, aimed at researchers, scientists, and professionals in drug development.

Reaction Principle

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is a fundamental and well-established reaction in organic chemistry. The reaction proceeds in two main stages: first, the nitrile is hydrolyzed to a primary amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. The presence of the amino and methoxy groups on the aromatic ring can influence the reaction rate, but the fundamental mechanism remains the same.

Application in Synthesis

The product of this reaction, 2-Amino-6-methoxybenzoic acid (also known as 6-Methoxyanthranilic Acid), is a commercially available compound used as an intermediate in various synthetic applications.[3] Its bifunctional nature, possessing both an amino and a carboxylic acid group, makes it a versatile precursor for the synthesis of a range of compounds, including pharmaceuticals and specialty chemicals.[1][2]

Quantitative Data Summary

While specific quantitative data for the hydrolysis of this compound is not extensively published in a single source, the following table summarizes typical reaction conditions and expected outcomes based on general knowledge of nitrile hydrolysis and related transformations.[4][5][6][7][8]

ParameterValue/RangeNotes
Reactant This compound-
Reagent Concentrated Hydrochloric Acid (e.g., 6 M)Can be used in excess as both catalyst and solvent.
Temperature 80 - 110 °C (Reflux)Higher temperatures accelerate the reaction rate.
Reaction Time 2 - 24 hoursProgress should be monitored by a suitable analytical technique (e.g., TLC, HPLC).
Expected Product 2-Amino-6-methoxybenzoic acid-
Typical Yield > 90%Yields can be high under optimized conditions.
Work-up Neutralization, extraction, crystallizationThe product is typically isolated by adjusting the pH to its isoelectric point.

Experimental Protocols

The following is a generalized protocol for the acid-catalyzed hydrolysis of this compound. It is recommended to perform a small-scale trial to optimize conditions for specific laboratory setups.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (e.g., 6 M)

  • Sodium Hydroxide solution (for neutralization)

  • Ethyl Acetate (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (e.g., Büchner funnel)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Acid Addition: Carefully add an excess of concentrated hydrochloric acid (e.g., 6 M) to the flask. The amount of acid should be sufficient to fully dissolve the starting material and act as the reaction medium.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC). A suitable eluent system would need to be determined, for example, a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible on the TLC plate.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a cooled solution of sodium hydroxide. The pH should be adjusted to the isoelectric point of 2-Amino-6-methoxybenzoic acid to precipitate the product.

  • Isolation: The precipitated product can be collected by filtration. If the product does not precipitate, it can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain pure 2-Amino-6-methoxybenzoic acid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Visualizations

Reaction Pathway

ReactionPathway This compound This compound Intermediate_Amide Intermediate Amide This compound->Intermediate_Amide H2O, HCl (cat.) 2-Amino-6-methoxybenzoic_acid 2-Amino-6-methoxybenzoic acid Intermediate_Amide->2-Amino-6-methoxybenzoic_acid H2O, HCl

Caption: Hydrolysis of this compound to 2-Amino-6-methoxybenzoic acid.

Experimental Workflow

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Reactant and HCl Heat Heat to Reflux Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Neutralize Neutralize with Base Cool->Neutralize Isolate Isolate Product (Filtration/Extraction) Neutralize->Isolate Recrystallize Recrystallize Isolate->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Final_Product Pure Product Dry->Final_Product

Caption: Experimental workflow for the synthesis of 2-Amino-6-methoxybenzoic acid.

References

Application Notes and Protocols: The Versatile Role of 2-Amino-6-methoxybenzonitrile in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-6-methoxybenzonitrile as a key building block in the creation of biologically active molecules. This document details experimental protocols, quantitative data on the bioactivity of derived compounds, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a valuable and versatile starting material in medicinal chemistry. Its unique substitution pattern, featuring an amine, a nitrile, and a methoxy group on a benzene ring, offers multiple reactive sites for the construction of complex heterocyclic scaffolds. Of particular significance is its role as a precursor to quinazoline and quinazolinone derivatives, which are prominent pharmacophores found in numerous therapeutic agents. The amino-quinazoline core is recognized as a "privileged structure" in drug discovery, with applications spanning anticancer, anti-inflammatory, and antihypertensive therapies.[1]

This document will focus on the application of this compound in the synthesis of potent enzyme inhibitors, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase-1 (PARP-1), both crucial targets in oncology.

Synthesis of Bioactive Molecules: Experimental Protocols

While direct experimental protocols starting from this compound can be adapted from closely related precursors, the following protocol details the synthesis of a quinazolinone, a key intermediate for many bioactive molecules. This protocol is adapted from the synthesis of 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one and illustrates the fundamental cyclization step.

General Experimental Workflow for Quinazolinone Synthesis

The synthesis of a quinazolinone core from a 2-aminobenzonitrile derivative typically involves the cyclization of an intermediate 2-aminobenzamide with a one-carbon synthon, such as formic acid.

G cluster_0 Preparation of Precursor cluster_1 Cyclization to Quinazolinone cluster_2 Further Functionalization A This compound B Hydrolysis A->B e.g., H2O2, K2CO3 C 2-Amino-6-methoxybenzamide B->C D 2-Amino-6-methoxybenzamide E Reaction with Formic Acid D->E HCOOH, heat F 8-Methoxyquinazolin-4(3H)-one E->F G 8-Methoxyquinazolin-4(3H)-one H Introduction of Substituents G->H e.g., Chlorination, Amination I Bioactive Quinazoline Derivatives H->I EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits PARP1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Recruits PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Catalyzes Repair_Proteins DNA Repair Proteins PARylation->Repair_Proteins Recruits DNA_Repair DNA_Repair Repair_Proteins->DNA_Repair Mediates Quinazolinone_Inhibitor Quinazolinone Inhibitor Quinazolinone_Inhibitor->PARP1 Inhibits

References

Application Notes & Protocols: Nitration of Aminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nitration of aminobenzonitrile derivatives. Nitrated aminobenzonitriles are crucial intermediates in the synthesis of pharmaceuticals and dyestuffs, valued for their versatile chemical reactivity.[1] The protocols outlined below address common challenges such as regioselectivity and the management of reactive functional groups.

Introduction to Nitration of Aminobenzonitriles

The nitration of aminobenzonitriles introduces a nitro (-NO₂) group onto the aromatic ring. This electrophilic aromatic substitution reaction is complicated by the presence of two competing directing groups: the activating, ortho, para-directing amino group (-NH₂) and the deactivating, meta-directing nitrile group (-CN). Direct nitration of anilines with strong acids like the common "mixed acid" (a mixture of concentrated nitric and sulfuric acid) can lead to oxidation, the formation of multiple isomers, and potential runaway reactions.[2]

To achieve controlled and selective nitration, a common strategy involves the protection of the highly activating amino group, typically by converting it into an acetamide. This moderates its activating effect and directs the nitration primarily to the para position relative to the amide, while minimizing oxidation byproducts.[2]

Key Nitration Protocols

Two primary protocols are presented below. The first details the nitration of 4-aminobenzonitrile via an N-acetyl protected intermediate to yield 4-amino-3-nitrobenzonitrile. The second describes a more general approach for the synthesis of 2-amino-5-nitrobenzonitrile, a common industrial intermediate.

Protocol 1: Synthesis of 4-Amino-3-nitrobenzonitrile via N-Acetylation

This two-step protocol involves the protection of the amino group of 4-aminobenzonitrile as an acetamide, followed by nitration and subsequent deprotection. This method offers excellent control over regioselectivity.

Step 1: Acetylation of 4-Aminobenzonitrile

A standard procedure involves reacting 4-aminobenzonitrile with acetic anhydride, often in a solvent like acetic acid or with a mild base, to form 4-acetamidobenzonitrile.

Step 2: Nitration of 4-Acetamidobenzonitrile and Deprotection

This procedure is adapted from a known synthesis of 4-amino-3-nitrobenzonitrile.[3]

Methodology:

  • Cooling: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml). Cool the solution to below 10°C in an ice-water bath.

  • Nitration: Add potassium nitrate in small portions, ensuring the reaction temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 5°-10°C for 2 hours.

  • Quenching: Pour the reaction mixture slowly into a beaker containing ice-water. The nitrated intermediate will precipitate.

  • Isolation: Collect the precipitated crystals by suction filtration.

  • Hydrolysis (Deprotection): Transfer the collected crystals to a flask and add 4N hydrochloric acid (100 ml). Reflux the mixture for 2 hours to hydrolyze the acetamide group.

  • Final Product Isolation: After cooling to room temperature, collect the crystalline product by filtration, wash with water, and dry under reduced pressure to yield 4-amino-3-nitrobenzonitrile.[3]

Workflow for Protocol 1

G cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration & Deprotection A1 4-Aminobenzonitrile A3 Reaction A1->A3 A2 Acetic Anhydride A2->A3 A4 4-Acetamidobenzonitrile A3->A4 B1 4-Acetamidobenzonitrile in H₂SO₄ A4->B1 Proceed to Nitration B2 Add KNO₃ @ <10°C B1->B2 B3 Stir 2h @ 5-10°C B2->B3 B4 Pour into Ice-Water B3->B4 B5 Filter Precipitate B4->B5 B6 Reflux in 4N HCl for 2h B5->B6 B7 Cool, Filter & Dry B6->B7 B8 4-Amino-3-nitrobenzonitrile B7->B8

Caption: Workflow for the synthesis of 4-amino-3-nitrobenzonitrile.

Protocol 2: Synthesis of 2-Amino-5-nitrobenzonitrile

2-Amino-5-nitrobenzonitrile is a valuable intermediate, particularly in the manufacturing of azo dyes.[4] While direct nitration of 2-aminobenzonitrile can be challenging, a common industrial synthesis involves the dehydration of 5-nitroanthranilamide. This protocol outlines that approach.

Methodology: This protocol is based on a patented method for producing 2-amino-5-nitrobenzonitrile with high yield.[5]

  • Reaction Setup: In a suitable reaction vessel, suspend 5-nitroanthranilic acid amide (181 parts by weight) and phosphorus pentachloride (230 parts by weight) in dioxane (400 parts by volume).

  • Dehydration: Stir the mixture and heat to 40°C for 1 hour. The hydrogen chloride gas that forms is removed with a stream of nitrogen.

  • Work-up: Cool the reaction mixture and pour it into water (320 parts by volume). Stir for an additional hour.

  • Isolation: The precipitated product is collected by suction filtration.

  • Purification: Wash the filter cake with water until neutral and then dry to obtain 2-amino-5-nitrobenzonitrile.[5]

Workflow for Protocol 2

G A 5-Nitroanthranilic acid amide + PCl₅ in Dioxane B Heat to 40°C for 1h (Remove HCl with N₂) A->B C Cool and Pour into Water B->C D Stir for 1h C->D E Filter Precipitate D->E F Wash with Water until Neutral E->F G Dry Product F->G H 2-Amino-5-nitrobenzonitrile G->H

Caption: Workflow for synthesizing 2-amino-5-nitrobenzonitrile.

Data Summary

The following table summarizes key quantitative data for the nitrated aminobenzonitrile derivatives discussed.

Compound NameStarting MaterialKey ReagentsYieldMelting Point (°C)Reference
4-Amino-3-nitrobenzonitrile 4-AcetamidobenzonitrileConc. H₂SO₄, KNO₃7.22 g (from 9.40 g precursor)Not specified[3]
2-Amino-5-nitrobenzonitrile 5-Nitroanthranilic acid amidePCl₅, Dioxane96%203-204[5]
2-Amino-5-nitrobenzonitrile 5-Nitroanthranilic acid amidePOCl₃, Nitrobenzene63.5%201-202[5]
2-Amino-5-nitrobenzonitrile 5-Nitroanthranilic acid amideP₂O₅, N-Methylpyrrolidone91%202-204[5]

Physical Properties of 2-Amino-5-nitrobenzonitrile:

  • Appearance: Yellow to brownish powder.[4]

  • Solubility: Readily soluble in acetone, chloroform, and benzene; sparingly soluble in water and ethanol.[4]

  • Melting Point: Literature values range from 200-210°C.[4]

Purification and Characterization

Purification:

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol.

  • Column Chromatography: For separating mixtures of isomers or removing impurities, column chromatography using silica gel is effective. A common eluent system is a gradient of ethyl acetate in hexane.[6]

  • Acid-Base Extraction: This technique can be used to separate nitrated products from non-basic impurities or to separate isomers after selective chemical modification (e.g., reduction of one nitro group).[7]

Characterization:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups (-NH₂, -CN, -NO₂).

Alternative Nitrating Agents

For substrates sensitive to the harsh conditions of mixed acid, several alternative nitrating agents can be considered:

  • Nitric Acid in Acetic Anhydride: Forms acetyl nitrate in situ, a milder nitrating agent.[2]

  • Guanidine Nitrate / Nitroguanidine: Can be used in acidic conditions for nitration.[8]

  • Ethylene Glycol Dinitrate (EGDN): A strong nitrating agent with high solubility in organic solvents.[8]

  • Nitrate Salts with Trifluoroacetic Anhydride: A convenient method for generating a potent nitrating agent.[9]

Safety Precautions
  • Corrosive Reagents: Nitration protocols use highly corrosive concentrated acids (sulfuric, nitric). Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Exothermic Reactions: Nitration reactions are highly exothermic. Maintain strict temperature control using ice baths and add reagents slowly to prevent runaway reactions.

  • Explosion Hazard: Nitroaromatic compounds can be thermally unstable and may be explosive, especially polynitrated compounds. Handle with care and avoid friction, shock, or high temperatures.

  • Toxic Vapors: Reactions can release toxic vapors such as nitrogen oxides and hydrogen chloride. Ensure adequate ventilation at all times.

References

experimental procedure for the synthesis of Gefitinib using benzonitrile precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, utilizing benzonitrile precursors. Detailed protocols for a multi-step synthesis, beginning with the readily available 3-hydroxy-4-methoxybenzonitrile, are presented. The synthesis involves key transformations including O-alkylation, nitration, reduction of a nitro group, and construction of the quinazoline core, followed by a final coupling reaction. This guide is intended to furnish researchers and drug development professionals with a practical and reproducible methodology for the laboratory-scale synthesis of Gefitinib.

Introduction

Gefitinib (Iressa®) is a targeted cancer therapeutic agent that functions by inhibiting the tyrosine kinase activity of EGFR, a key signaling protein often dysregulated in various malignancies, particularly non-small cell lung cancer (NSCLC).[1][2] The synthesis of Gefitinib can be approached through several routes. This guide focuses on a convergent synthesis strategy commencing from benzonitrile derivatives, which offers a practical and efficient pathway to the final active pharmaceutical ingredient.

Signaling Pathway and Mechanism of Action

Gefitinib exerts its therapeutic effect by targeting the ATP-binding site within the tyrosine kinase domain of EGFR.[1] In normal cellular signaling, the binding of ligands such as epidermal growth factor (EGF) to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues. This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][3] In certain cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. Gefitinib competitively and reversibly binds to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and thereby blocking the activation of these downstream signaling pathways, ultimately leading to an anti-tumor effect.[2][3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR TK_Domain Tyrosine Kinase Domain ADP ADP TK_Domain->ADP P P TK_Domain->P Autophosphorylation ATP ATP ATP->TK_Domain RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->TK_Domain Inhibition

Caption: EGFR Signaling Pathway and Gefitinib Inhibition.

Experimental Workflow

The synthesis of Gefitinib from 3-hydroxy-4-methoxybenzonitrile is a multi-step process. The overall workflow involves the introduction of the morpholinopropoxy side chain, followed by nitration and reduction to form a key aniline intermediate. This intermediate is then cyclized and chlorinated to form the quinazoline core, which is subsequently coupled with 3-chloro-4-fluoroaniline to yield Gefitinib.

Gefitinib_Synthesis_Workflow A 3-Hydroxy-4-methoxybenzonitrile B 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile A->B O-Alkylation C 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile B->C Nitration D 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile C->D Reduction E 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one D->E Cyclization F 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline E->F Chlorination G Gefitinib F->G Coupling

References

Application Notes and Protocols for the Quantitative Analysis of 2-Amino-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-6-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are presented. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, the following protocols and performance data are provided as illustrative examples based on established methods for structurally related aromatic amines and benzonitrile derivatives.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography is a robust and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method is highly suitable for the analysis of this compound, offering excellent resolution and sensitivity.

Illustrative Quantitative Data

The following table summarizes the expected performance characteristics of this HPLC method after full validation.

ParameterIllustrative Value
Linearity (r²)> 0.998
Linear Range0.5 - 200 µg/mL
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery %)95 - 105%
Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting condition could be 70% A and 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

1.2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile/water).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 20, 50, 100, and 200 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

1.3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1000 µg/mL) Standards Prepare Calibration Standards (0.5-200 µg/mL) Stock->Standards Inject_Std Inject Standards Standards->Inject_Std Sample Prepare & Filter Sample Inject_Sample Inject Sample Sample->Inject_Sample Equilibrate System Equilibration Equilibrate->Inject_Std Inject_Std->Inject_Sample Cal_Curve Construct Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Sample Inject_Sample->Quantify Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar amino group, direct GC analysis of this compound might result in poor peak shape. A derivatization step to increase volatility is often recommended for such compounds.

Illustrative Quantitative Data

The following table presents illustrative performance characteristics for a GC-MS method.

ParameterIllustrative Value
Linearity (r²)> 0.995
Linear Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery %)90 - 110%
Experimental Protocol

2.1. Sample Preparation and Derivatization:

  • Extraction (if in a matrix): Perform a liquid-liquid extraction of the sample using a suitable organic solvent like ethyl acetate.

  • Derivatization: To the dried extract or a known amount of the pure substance, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture at 70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

  • Final Preparation: After cooling, the derivatized sample is ready for injection.

2.2. Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the derivatized analyte. A full scan can be used for initial identification.

    • Transfer Line Temperature: 280 °C.

2.3. Analysis Procedure:

  • Prepare a stock solution of the derivatized this compound and create a series of calibration standards.

  • Inject the calibration standards to establish a calibration curve based on the area of the quantifier ion peak.

  • Inject the derivatized samples.

  • Quantify the analyte in the samples using the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction (if needed) Derivatization Derivatization with BSTFA Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Reporting Final Report Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound after derivatization.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[1] This technique is suitable for routine analysis where high specificity is not a critical requirement.

Illustrative Quantitative Data

The following table provides expected performance data for a UV-Vis spectrophotometric method.

ParameterIllustrative Value
Linearity (r²)> 0.999
Linear Range1 - 25 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Molar Absorptivity (ε)To be determined experimentally
Wavelength of Max. Absorbance (λmax)To be determined experimentally
Experimental Protocol

3.1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

3.2. Preparation of Solutions:

  • Solvent: A suitable UV-transparent solvent such as methanol or ethanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15, 20, and 25 µg/mL) by diluting the stock solution with the solvent.

  • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration within the calibration range.

3.3. Analysis Procedure:

  • Determine λmax: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Zero the Instrument: Use the solvent to set the absorbance to zero at the determined λmax.

  • Measure Standards: Measure the absorbance of each calibration standard at λmax.

  • Construct Calibration Curve: Plot absorbance versus concentration to create a Beer's Law calibration curve.

  • Measure Samples: Measure the absorbance of the prepared samples at λmax.

  • Calculate Concentration: Determine the concentration of the analyte in the samples from the calibration curve.

Logical Relationship for UV-Vis Quantification

UVVis_Logic cluster_setup Method Setup cluster_measurement Measurement cluster_calculation Calculation Find_Lambda_Max Determine λmax Measure_Abs_Std Measure Absorbance of Standards Find_Lambda_Max->Measure_Abs_Std Measure_Abs_Sample Measure Absorbance of Sample Find_Lambda_Max->Measure_Abs_Sample Prepare_Standards Prepare Calibration Standards Prepare_Standards->Measure_Abs_Std Beers_Law_Plot Generate Beer's Law Plot Measure_Abs_Std->Beers_Law_Plot Calculate_Conc Calculate Sample Concentration Measure_Abs_Sample->Calculate_Conc Beers_Law_Plot->Calculate_Conc

Caption: Logical flow for quantitative analysis using UV-Vis spectrophotometry based on Beer's Law.

References

Application Notes and Protocols for the Analysis of Aromatic Nitro Compounds by HPLC and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the quantitative analysis of aromatic nitro compounds using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) spectrophotometry. The following sections detail established techniques, complete with quantitative data, experimental procedures, and visual workflows to guide researchers in the accurate analysis of these compounds.

Introduction

Aromatic nitro compounds are a class of organic molecules containing one or more nitro functional groups attached to an aromatic ring. They are widely used in the synthesis of pharmaceuticals, dyes, pesticides, and explosives.[1] Due to their potential toxicity and environmental persistence, accurate and sensitive analytical methods for their detection and quantification are crucial.[1][2] HPLC with UV detection is a powerful technique for separating and quantifying individual nitroaromatic compounds in complex mixtures.[2][3][4] UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of total or specific nitroaromatics when the sample matrix is less complex.[5][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a primary technique for the separation and analysis of various aromatic nitro compounds. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of structurally similar isomers.[4]

Experimental Protocols

1. Standard and Sample Preparation:

  • Stock Standard Preparation (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the analytical standard (e.g., 2,4-Dinitrotoluene) into a 10 mL volumetric flask. Dissolve the solid in a small amount of acetonitrile or methanol and bring the flask to volume with the same solvent. Mix thoroughly. This stock solution should be stored in an amber vial at 4°C.[7]

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for generating a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[2][7]

  • Sample Preparation:

    • Water Samples: For low concentrations, preconcentration using solid-phase extraction (SPE) is often necessary.[3][8][9] Pass a known volume of the water sample (e.g., 500 mL) through an SPE cartridge (e.g., C18 or Porapak RDX). Elute the retained analytes with a small volume of acetonitrile or methanol.[8] For high concentration samples, a simple dilution with methanol or acetonitrile followed by filtration may be sufficient.[9]

    • Soil and Sediment Samples: Extract a known weight of the sample (e.g., 10 g) with a suitable solvent like acetonitrile in an ultrasonic bath or on a shaker.[9][10] Filter the extract through a 0.45 µm filter before injection.[9]

2. HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[11]

  • Chromatographic Columns: The choice of column is crucial for separation.

    • C18 Columns: Widely used for reversed-phase chromatography of nitroaromatics.[7][11]

    • Phenyl Columns: Offer alternative selectivity through π-π interactions with the aromatic analytes.[4][8]

    • Diol Columns: Have shown excellent performance in separating dinitrotoluene isomers.[2][4]

    • Biphenyl Columns: Can also be used for the separation of nitroaromatic compounds.

  • Mobile Phase: Typically a mixture of water and an organic modifier like methanol or acetonitrile, run in either isocratic or gradient mode.[3][4][7] For example, a 50:50 (v/v) mixture of methanol and water is common.[7][11]

  • Detection: A UV detector set at a specific wavelength, commonly 254 nm, is used to monitor the column effluent.[3][4][7]

3. Data Analysis and Quantification:

The concentration of each aromatic nitro compound is determined by comparing its peak area or height in the sample chromatogram to a calibration curve generated from the analysis of the working standards.[3]

Quantitative Data

The following tables summarize typical quantitative data for the HPLC analysis of selected aromatic nitro compounds.

Table 1: HPLC Method Parameters for Analysis of Aromatic Nitro Compounds

Compound(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Nitroaromatics & NitraminesXTerra Phenyl, 3.5 µm, 2.1 x 150 mm10 mM ammonium formate/isopropanol0.25254[8]
Dinitrotoluene IsomersC18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Methanol/water (50:50 v/v)1.0254[7]
Nitrobenzene, 1,3,5-Trinitrobenzene, 2,4-DinitrotolueneAscentis Express Biphenyl, 10 cm x 2.1mm, 2.7 µmWater/Methanol (50:50)0.5254
14 Explosive ResiduesBrownlee Validated C18, 250 X 4.6 mm, 5 µmMethanol/water (50:50)1.5220[11]

Table 2: Performance Data for HPLC Analysis of Selected Aromatic Nitro Compounds

CompoundColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
2,4-DinitrotolueneDiol0.78 - 1.17 µg/L (for TNT and byproducts)Not Specified[2]
2,6-DinitrotolueneDiol0.78 - 1.17 µg/L (for TNT and byproducts)Not Specified[2]
2,4-DinitrotoluenePhenyl-30.62 - 1.32 µg/LNot Specified[2]
2,6-DinitrotoluenePhenyl-30.62 - 1.32 µg/LNot Specified[2]
2,4-DinitrotolueneNot Specified0.04 µg/LNot Specified[12]
2,6-DinitrotolueneNot Specified0.003 µg/LNot Specified[12]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Standard Preparation Working Working Standards (Calibration Curve) Stock->Working Injection Sample Injection Working->Injection SamplePrep Sample Preparation (Extraction/Dilution) SamplePrep->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Reporting Results Quantification->Results UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Stock Stock Standard Preparation Working Working Standards (Calibration Curve) Stock->Working Measure Measure Absorbance of Standards & Samples Working->Measure SamplePrep Sample Preparation (Dilution/Dissolution) SamplePrep->Measure Scan Determine λmax from Standard Scan Scan->Measure Calibration Generate Calibration Curve Measure->Calibration Quantification Calculate Sample Concentration Calibration->Quantification Results Reporting Results Quantification->Results

References

The Role of 2-Amino-6-methoxybenzonitrile in Pioneering Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The compound 2-Amino-6-methoxybenzonitrile is proving to be a valuable scaffold in the synthesis of novel kinase inhibitors, demonstrating significant potential in the development of targeted cancer therapies. Researchers and drug development professionals are leveraging its structural features to create potent inhibitors of key kinases implicated in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This compound serves as a crucial starting material for the synthesis of more complex heterocyclic compounds, including chromene-benzonitrile hybrids. These derivatives have shown promising in vitro anti-proliferative activity against various cancer cell lines and potent inhibition of critical signaling pathways that drive cancer progression. The exploration of this scaffold is opening new avenues for the design of next-generation kinase inhibitors with improved efficacy and selectivity.

Application Notes

Substituted benzonitriles are a critical scaffold in the creation of targeted therapeutics, with this compound and its isomers playing a fundamental role. The specific arrangement of functional groups on the benzonitrile ring significantly influences the molecule's electronic properties, reactivity, and interaction with biological targets. This makes the strategic selection of isomers crucial for achieving desired pharmacological activity.

Derivatives of this compound have been synthesized and evaluated for their potential as kinase inhibitors. For instance, the reaction of 4-methoxynaphthalen-1-ol, various benzaldehydes, and malononitrile can yield 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitrile derivatives. These compounds have demonstrated significant inhibitory activity against kinases like EGFR and VEGFR-2. The planar conformation of the chromene core in these derivatives is thought to mimic the flat heterocyclic systems of known ATP-competitive kinase inhibitors.

The development of inhibitors that can effectively target mutated forms of kinases, such as EGFR T790M, is a critical area of research to overcome drug resistance in cancer therapy. The unique structural orientation of substituents on the this compound-derived scaffold may facilitate interactions within the hydrophobic pocket of such mutated enzymes.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a representative kinase inhibitor derived from the this compound scaffold, designated as compound 4 (2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile), against key kinases and cancer cell lines.

Target KinaseIC50 (nM)Reference CompoundIC50 (nM)
EGFR28.5Sorafenib45.2
VEGFR-235.1Sorafenib9.3
Cancer Cell LineIC50 (µM)
MCF-7 (Breast)7.8
A549 (Lung)12.5
HCT-116 (Colon)9.2
HepG2 (Liver)10.4
PC-3 (Prostate)15.1

Signaling Pathways and Experimental Workflow

The development and evaluation of kinase inhibitors derived from this compound involve the study of key cellular signaling pathways and a structured experimental workflow.

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis PKC PKC PLCg->PKC PKC->RAF Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR2

Figure 1: Simplified EGFR and VEGFR-2 signaling pathways targeted by this compound derivatives.

Kinase_Inhibitor_Development_Workflow start Start: 2-Amino-6- methoxybenzonitrile Scaffold synthesis Synthesis of Derivatives (e.g., Chromene Hybrids) start->synthesis purification Purification & Characterization (NMR, MS, X-ray) synthesis->purification invitro_kinase In Vitro Kinase Assay (e.g., Luminescence-based) purification->invitro_kinase ic50_determination IC50 Determination invitro_kinase->ic50_determination cell_based Cell-Based Proliferation Assay (e.g., MTT Assay) ic50_determination->cell_based western_blot Western Blot Analysis (Phospho-protein levels) cell_based->western_blot lead_optimization Lead Optimization western_blot->lead_optimization lead_optimization->synthesis Iterative Improvement invivo In Vivo Studies (Xenograft Models) lead_optimization->invivo end Candidate Drug invivo->end

Figure 2: General workflow for the development and evaluation of kinase inhibitors derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Derivatives

This protocol describes a general method for the synthesis of chromene-benzonitrile derivatives from this compound precursors.

Materials:

  • 4-methoxynaphthalen-1-ol

  • Substituted benzaldehyde (e.g., 2,3-dichlorobenzaldehyde)

  • Malononitrile

  • Piperidine

  • Ethanol (100%)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 4-methoxynaphthalen-1-ol (0.01 mol), the desired substituted benzaldehyde (0.01 mol), and malononitrile (0.01 mol).

  • Add 30 mL of 100% ethanol to the mixture.

  • Add piperidine (0.5 mL) as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 140 °C for 2 minutes with a power of 400 W.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

Protocol 2: In Vitro Luminescence-Based Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase by measuring ATP consumption.

Materials:

  • Purified target kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence signal using a plate reader. The luminescence is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Western Blot for Kinase Inhibition

This protocol describes how to assess the inhibitory effect of a compound on a specific signaling pathway within a cellular context by measuring the phosphorylation status of a target protein.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the vehicle control.

Application Notes & Protocols: Synthesis of Benzothiazole Derivatives from 2-Amino-6-Methoxy Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of benzothiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[2] 2-Amino-6-methoxybenzothiazole is a versatile and crucial intermediate for the synthesis of various biologically active molecules and functional materials.[3][4][5] Its amino group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for drug discovery and development.[6][7]

This document provides detailed protocols and application notes for the synthesis of several key benzothiazole derivatives starting from the 2-amino-6-methoxybenzothiazole precursor.

Core Synthetic Pathways & Methodologies

The primary amino group of 2-amino-6-methoxybenzothiazole is a versatile functional group that can undergo various transformations, including diazotization, condensation, and acylation, to yield a range of derivatives.

G precursor 2-Amino-6-methoxybenzothiazole schiff Schiff Bases precursor->schiff Aldehydes bromo 2-Bromo Derivatives precursor->bromo Sandmeyer Rxn (CuBr2, Isoamyl nitrite) cyano 2-Cyano Derivatives (Firefly Luciferin Intermediate) precursor->cyano Sandmeyer Rxn (NaCN, Cu2(CN)2) amide Amide Derivatives precursor->amide Acyl Chlorides / Carboxylic Acids thiazolidinone 4-Thiazolidinones schiff->thiazolidinone Thioglycolic Acid

Caption: General synthetic routes from 2-amino-6-methoxybenzothiazole.

Synthesis of Schiff Bases and 4-Thiazolidinones

A common derivatization path involves the condensation of the 2-amino group with various aldehydes to form Schiff bases (imines). These intermediates can be further cyclized with thioglycolic acid to produce 4-thiazolidinones, another class of compounds with significant biological activity.

Experimental Protocol: Two-Step Synthesis of 4-Thiazolidinones

This protocol is adapted from the synthesis of similar structures.[8]

G start Start Materials: - 2-Amino-6-methoxybenzothiazole - Substituted Aldehyde - Ethanol step1 Step 1: Condensation Reflux in ethanol with catalytic glacial acetic acid for 6-8 hrs start->step1 intermediate Intermediate: Schiff Base Isolate by filtration after cooling step1->intermediate step2 Step 2: Cyclization Reflux Schiff Base with Thioglycolic Acid in THF for 10-12 hrs intermediate->step2 product Product: 4-Thiazolidinone Derivative Purify via recrystallization step2->product

Caption: Workflow for the synthesis of 4-Thiazolidinones.

Step 1: Synthesis of Schiff Base Intermediate

  • In a round-bottom flask, dissolve 2-amino-6-methoxybenzothiazole (10 mmol) in 30 mL of absolute ethanol.

  • Add a substituted aromatic aldehyde (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried under a vacuum.

Step 2: Synthesis of 4-Thiazolidinone

  • To a solution of the synthesized Schiff base (5 mmol) in 25 mL of tetrahydrofuran (THF), add thioglycolic acid (5.5 mmol).

  • Add a pinch of anhydrous zinc chloride as a catalyst.

  • Reflux the mixture for 10-12 hours.

  • After cooling, pour the reaction mixture into a beaker containing ice-cold water.

  • The resulting solid is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Data Summary
EntryAldehydeProductYield (%)Reference
1BenzaldehydeSchiff Base>85
24-ChlorobenzaldehydeSchiff Base>85
3Schiff Base from Entry 14-Thiazolidinone~70-80
4Schiff Base from Entry 24-Thiazolidinone~70-80

Sandmeyer Reaction for 2-Halo and 2-Cyano Derivatives

The Sandmeyer reaction allows for the replacement of the 2-amino group with other substituents like bromo or cyano groups via a diazonium salt intermediate. This transformation is crucial for creating key building blocks for further synthesis.[9] For instance, 2-cyano-6-methoxybenzothiazole is a key intermediate in the synthesis of firefly luciferin.[9]

Experimental Protocol: Synthesis of 2-Bromo-6-methoxybenzothiazole

This protocol is based on the description of the Sandmeyer reaction involving 2-amino-6-methoxybenzothiazole.[9]

Materials:

  • 2-Amino-6-methoxybenzothiazole

  • Isoamyl nitrite

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile (anhydrous)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend Copper(II) bromide (15 mmol) in 50 mL of anhydrous acetonitrile.

  • Heat the suspension to a gentle reflux (approximately 65-70 °C).

  • In a separate flask, dissolve 2-amino-6-methoxybenzothiazole (10 mmol) and isoamyl nitrite (15 mmol) in 30 mL of anhydrous acetonitrile.

  • Add the solution from step 3 dropwise to the refluxing CuBr₂ suspension over 30 minutes. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue refluxing for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of 20% aqueous hydrochloric acid.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield 2-bromo-6-methoxybenzothiazole.

Data Summary
Starting MaterialReagentsProductYield (%)Reference
2-Amino-6-methoxybenzothiazoleIsoamyl nitrite, CuBr₂2-Bromo-6-methoxybenzothiazoleNot specified[9]
2-Amino-6-methoxybenzothiazoleNaNO₂, H₂SO₄, Cu₂(CN)₂, NaCN2-Cyano-6-methoxybenzothiazoleNot specified

Synthesis of Amide Derivatives

The nucleophilic amino group can readily react with acyl chlorides or activated carboxylic acids to form stable amide derivatives. These derivatives are of significant interest in drug development.[10]

Experimental Protocol: Synthesis of N-(6-methoxybenzothiazol-2-yl)cinnamamide

This protocol is adapted from a general procedure for synthesizing benzothiazole amide derivatives.[10]

Materials:

  • 2-Amino-6-methoxybenzothiazole

  • Cinnamoyl chloride

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-6-methoxybenzothiazole (10 mmol) in 20 mL of anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve cinnamoyl chloride (11 mmol) in 10 mL of anhydrous DCM.

  • Add the cinnamoyl chloride solution dropwise to the stirred solution of the aminobenzothiazole at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash extensively with water to remove pyridine, and then wash with a small amount of cold diethyl ether.

  • Dry the crude product under vacuum. Recrystallization from ethanol can be performed for further purification.

Data Summary
Acylating AgentProduct ClassYield Range (%)Reference
Cinnamic acid derivativesAmidesGood[10]
Chloroacetyl chlorideChloroacetamide intermediateNot specified[11]

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. All reactions should be performed in a properly functioning fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 2-Amino-6-methoxybenzonitrile, a key intermediate in various research and development applications.

Proposed Synthetic Pathway

A common and effective route for the synthesis of this compound involves a two-step process starting from 2-methoxy-6-nitroaniline:

  • Sandmeyer Cyanation: The amino group of 2-methoxy-6-nitroaniline is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst to yield 2-methoxy-6-nitrobenzonitrile.

  • Selective Nitro Reduction: The nitro group of 2-methoxy-6-nitrobenzonitrile is selectively reduced to an amine to afford the final product, this compound.

This guide will address potential issues and optimization strategies for each of these key steps.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: Both the Sandmeyer cyanation and the nitro reduction are crucial for a high overall yield. However, the Sandmeyer reaction is often more challenging to optimize due to the instability of the diazonium salt intermediate and the potential for side reactions. Careful control of temperature and reaction conditions during diazotization and cyanation is paramount.

Q2: Are there alternative starting materials for this synthesis?

A2: While 2-methoxy-6-nitroaniline is a common starting material, other precursors could potentially be used. For example, one could start with a di-substituted benzene ring and introduce the amino and methoxy groups through various functional group transformations. However, the proposed pathway is often preferred due to the commercial availability of the starting material.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concerns involve the handling of diazonium salts and cyanide. Aryl diazonium salts can be explosive when isolated and dry, so they should always be prepared and used in solution at low temperatures (0-5 °C). Copper(I) cyanide and other cyanide sources are highly toxic and should be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: To compare with the literature value (approximately 141 °C).[1]

Troubleshooting Guides

Step 1: Sandmeyer Cyanation of 2-methoxy-6-nitroaniline

This section addresses common issues encountered during the conversion of 2-methoxy-6-nitroaniline to 2-methoxy-6-nitrobenzonitrile.

Q: My Sandmeyer reaction has a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Sandmeyer cyanation are a common problem and can be attributed to several factors.

Potential Cause Troubleshooting Strategy
Incomplete Diazotization Ensure the complete conversion of the starting aniline to the diazonium salt. Use a slight excess of sodium nitrite and test for the presence of excess nitrous acid with starch-iodide paper (a positive test indicates excess nitrous acid).
Decomposition of Diazonium Salt The diazonium salt is unstable at higher temperatures. Strictly maintain the reaction temperature between 0-5 °C during diazotization and the addition to the copper(I) cyanide solution. An ice-salt bath can be effective for maintaining this temperature range.
Side Reactions The formation of byproducts such as phenols (from reaction with water) and biaryl compounds can significantly reduce the yield. Ensure the reaction is performed under sufficiently acidic conditions to suppress phenol formation. Using a more dilute solution of the diazonium salt can minimize biaryl formation.
Impure Reagents Use high-purity starting materials and reagents. Impurities in the aniline can lead to the formation of colored byproducts and tar.

Q: The reaction mixture turned dark and formed a tar-like substance. What went wrong?

A: Tar formation is a strong indication of diazonium salt decomposition and other side reactions, often due to poor temperature control.

Potential Cause Troubleshooting Strategy
Elevated Temperature This is the most common cause. Immediately cool the reaction mixture if an uncontrolled exotherm is observed. For future attempts, ensure robust cooling and slow, controlled addition of reagents.
High Concentration High concentrations of the aryl radical intermediate can lead to polymerization and tar formation. Try running the reaction at a lower concentration.
Incorrect pH The pH of the reaction mixture is critical. Ensure the solution is sufficiently acidic during diazotization to stabilize the diazonium salt.
Step 2: Selective Reduction of 2-methoxy-6-nitrobenzonitrile

This section provides guidance on troubleshooting the reduction of the nitro group to an amine in the presence of a nitrile.

Q: The reduction of the nitro group is incomplete or the yield is low. How can I optimize this step?

A: Incomplete reduction or low yield can often be resolved by adjusting the reducing agent and reaction conditions.

Potential Cause Troubleshooting Strategy
Insufficient Reducing Agent Ensure a sufficient excess of the reducing agent is used. For SnCl₂·2H₂O, a 3 to 5-fold molar excess is typically recommended.
Reaction Temperature Too Low While some reductions proceed at room temperature, heating may be necessary to drive the reaction to completion. For SnCl₂ reductions, refluxing in ethanol is a common practice.
Poor Reagent Quality Use fresh, high-quality reducing agents. Old or improperly stored reagents may have reduced activity.
Product Loss During Workup The workup for tin-based reductions can be challenging due to the formation of tin salts. Careful pH adjustment and extraction are necessary to maximize product recovery.

Q: I am observing the reduction of the nitrile group in addition to the nitro group. How can I improve the selectivity?

A: Achieving chemoselectivity is key in this step. The choice of reducing agent is critical to avoid unwanted side reactions.

Reducing Agent Selectivity and Considerations
Tin(II) Chloride (SnCl₂) Generally provides excellent selectivity for the reduction of aromatic nitro groups in the presence of nitriles.[2][3] This is often the preferred method for this transformation.
Catalytic Hydrogenation (e.g., H₂/Pd/C) While effective for nitro group reduction, it can also reduce the nitrile to a benzylamine, especially under harsh conditions (high pressure or temperature). Raney Nickel is another option but also carries the risk of nitrile reduction.[4]
Iron (Fe) in Acidic Media A classic and often effective method for selective nitro group reduction. The workup can be simpler than with tin salts.
Sodium Dithionite (Na₂S₂O₄) A milder reducing agent that can be effective for selective nitro group reduction, particularly if the starting material is sensitive to acidic conditions.

Q: The workup of the SnCl₂ reduction is difficult due to the precipitation of tin salts. What is the best way to handle this?

A: The precipitation of tin hydroxides during the workup is a common issue.

Workup Strategy Description
Basification and Extraction After the reaction, the mixture is typically poured into ice water and then basified (e.g., with NaOH or NaHCO₃). This precipitates tin salts. The product can then be extracted with an organic solvent. Using a large volume of base to reach a high pH (>12) can sometimes redissolve the tin salts as stannates, leading to a clearer separation.
Filtration through Celite Adding Celite to the reaction mixture before or after basification and then filtering the entire suspension through a pad of Celite can help to remove the fine tin precipitates.
Alternative Solvents Performing the reaction in ethanol and then pouring it into a large volume of ice water before careful neutralization with NaHCO₃ can sometimes result in less intractable emulsions.[3]

Experimental Protocols

Protocol 1: Sandmeyer Cyanation of 2-methoxy-6-nitroaniline

This is a general protocol and may require optimization for specific laboratory conditions.

  • Diazotization: In a flask equipped with a stirrer and thermometer, dissolve 2-methoxy-6-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. Check for the presence of excess nitrous acid using starch-iodide paper.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-methoxy-6-nitrobenzonitrile by column chromatography on silica gel.

Protocol 2: Selective Reduction of 2-methoxy-6-nitrobenzonitrile

This protocol is adapted for the use of tin(II) chloride, a highly selective reagent for this transformation.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-6-nitrobenzonitrile (1.0 eq) in a suitable solvent such as absolute ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Reduction: Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with stirring until the pH of the aqueous layer is basic (pH 8-9). This will cause the precipitation of tin salts.

  • Extract the aqueous slurry with ethyl acetate (3x). The organic layers can be combined.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Methodologies for Sandmeyer Cyanation

Methodology Typical Reagents Advantages Disadvantages Expected Yield Range
Classical Sandmeyer NaNO₂, HCl, CuCNWell-established, cost-effectiveRequires handling of toxic CuCN, potential for side reactions50-80%
Sandmeyer-type (non-copper) t-BuONO, K₄[Fe(CN)₆]Avoids the use of highly toxic copper cyanideMay require optimization, potentially lower yields for some substrates40-70%
Modern Catalytic Methods Various Pd or Ni catalysts, alternative cyanide sources (e.g., Zn(CN)₂)Milder conditions, broader substrate scopeCatalyst cost and sensitivity, potential for catalyst poisoning by cyanide60-95%

Table 2: Comparison of Reagents for Selective Nitro Group Reduction

Reducing Agent Typical Conditions Selectivity (vs. Nitrile) Advantages Disadvantages Expected Yield Range
SnCl₂·2H₂O EtOH, refluxExcellentHigh chemoselectivity, reliableDifficult workup due to tin salts80-95%[2]
Fe/HCl or Fe/NH₄Cl EtOH/H₂O, refluxGood to ExcellentInexpensive, environmentally benign metalRequires acidic conditions, workup can be tedious70-90%
H₂/Pd/C MeOH or EtOH, RT, 1 atmModerate to PoorClean reaction, high yieldsRisk of nitrile reduction, dehalogenation if applicable50-95% (product mixture possible)
Sodium Dithionite (Na₂S₂O₄) EtOH/H₂O, refluxGoodMild conditions, avoids strong acids/metalsCan require a large excess, potential for sulfur-containing byproducts60-85%

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Cyanation cluster_intermediate Intermediate cluster_step2 Step 2: Nitro Reduction cluster_product Final Product start 2-methoxy-6-nitroaniline step1 Diazotization & Cyanation (NaNO₂, HCl, CuCN) start->step1 intermediate 2-methoxy-6-nitrobenzonitrile step1->intermediate step2 Selective Reduction (SnCl₂·2H₂O, EtOH) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Sandmeyer Reaction

SandmeyerTroubleshooting start Low Yield in Sandmeyer Reaction temp_check Was Temperature strictly 0-5 °C? start->temp_check diaz_check Was Diazotization Complete? temp_check->diaz_check Yes temp_sol Improve Cooling (e.g., ice-salt bath) temp_check->temp_sol No side_react_check Evidence of Side Products (e.g., tar)? diaz_check->side_react_check Yes diaz_sol Use Starch-Iodide Test; Ensure slight excess NaNO₂ diaz_check->diaz_sol No side_react_sol Use more dilute solution; Ensure sufficient acidity side_react_check->side_react_sol Yes temp_no No diaz_no No side_react_yes Yes

Caption: Decision tree for troubleshooting low yield in the Sandmeyer reaction.

References

Technical Support Center: Purification of Crude 2-Amino-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2-Amino-6-methoxybenzonitrile.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the potential impurities in crude this compound?

A2: Common impurities can arise from the starting materials, byproducts of the synthesis, or degradation. A frequent synthetic route is the reduction of 2-methoxy-6-nitrobenzonitrile. In this case, potential impurities include:

  • Unreacted starting material: 2-methoxy-6-nitrobenzonitrile.

  • Intermediates from incomplete reduction: Such as nitroso or azoxy compounds.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification.[1] A suitable mobile phase, for instance, a mixture of hexanes and ethyl acetate, can effectively separate the desired product from its impurities. Visualization under a UV lamp (254 nm) is typically effective due to the aromatic nature of the compound.

II. Troubleshooting Guides

A. Recrystallization
Problem Possible Cause(s) Solution(s)
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at cold temperatures.- Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. - Try a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid. Heat to redissolve and then cool slowly.[2] - Use the minimum amount of hot solvent necessary for complete dissolution.[2]
Product "Oils Out" Instead of Crystallizing The melting point of the compound may be lower than the boiling point of the solvent. The cooling process is too rapid. High concentration of impurities is inhibiting crystal lattice formation.- Use a lower boiling point solvent or a different solvent system. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Consider a preliminary purification step, such as a simple filtration or a quick column plug, to remove some of the impurities before recrystallization.
Colored Impurities Persist in Crystals The colored impurity has very similar solubility characteristics to the product.- Add a small amount of activated charcoal to the hot solution before filtration. This can help adsorb colored impurities. Be aware that this may also reduce your overall yield. - A second recrystallization may be necessary.
B. Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities The polarity of the eluent is not optimized. The column is overloaded with the crude material.- Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate) to achieve a significant difference in the Rf values of your product and the impurities on a TLC plate. - Use a shallower gradient during elution. - Reduce the amount of crude product loaded onto the column. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for challenging separations.
Product Streaks or "Tails" on the Column/TLC The basic amino group is interacting strongly with the acidic silica gel.[3]- Add a small percentage (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent to neutralize the acidic sites on the silica gel.[1]
Product Does Not Elute from the Column The eluent is not polar enough. The compound may have decomposed on the silica gel.- Gradually increase the polarity of your mobile phase. - Before running a column, test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting to see if any degradation occurs.[4] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[4]
Low Purity of Product After Column Chromatography Co-elution of an impurity with a very similar polarity.- Try a different solvent system. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might provide different selectivity.[1] - If co-elution is unavoidable, a subsequent recrystallization of the partially purified product may be necessary to achieve high purity.[2]

III. Experimental Protocols

A. Recrystallization Protocol

This protocol provides a general guideline. The choice of solvent should be optimized for this compound. Based on similar compounds, ethanol or a mixture of ethyl acetate and hexanes are good starting points to test.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

B. Column Chromatography Protocol

This is a general procedure. The mobile phase should be optimized by TLC analysis first to achieve a good separation (typically an Rf of 0.2-0.4 for the desired compound). A common starting point for similar compounds is a hexane/ethyl acetate solvent system.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate and develop it with various ratios of hexane/ethyl acetate to determine the optimal mobile phase for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required. Collect the eluent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Data Presentation

Table 1: Comparison of Purification Techniques (Hypothetical Data)

Purification MethodMobile Phase / SolventPurity before (%)Purity after (%)Yield (%)
RecrystallizationEthanol/Water859875
RecrystallizationToluene859780
Column ChromatographyHexane/Ethyl Acetate (Gradient)85>9965

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific impurities and experimental conditions.

V. Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 2-Amino-6- methoxybenzonitrile Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Option 2 TLC TLC Monitoring Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC for Final Purity TLC->HPLC PureProduct Pure 2-Amino-6- methoxybenzonitrile HPLC->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic for Low Purity after Column Chromatography

TroubleshootingPurity Start Low Purity After Column Chromatography CheckTLC Review TLC of Fractions Start->CheckTLC CoElution Co-elution of Impurity? CheckTLC->CoElution OptimizeSolvent Optimize Solvent System (e.g., change solvent polarity or type) CoElution->OptimizeSolvent Yes Recrystallize Recrystallize Combined Fractions CoElution->Recrystallize No, but still impure DifferentStationaryPhase Try Different Stationary Phase (e.g., Alumina) OptimizeSolvent->DifferentStationaryPhase If optimization fails FinalProduct High Purity Product OptimizeSolvent->FinalProduct Successful DifferentStationaryPhase->FinalProduct Recrystallize->FinalProduct

Caption: Decision-making process for troubleshooting low purity after column chromatography.

References

troubleshooting common issues in Strecker synthesis of amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Strecker synthesis for amino acid production.

Troubleshooting Guide

Issue 1: Low Yield of α-Aminonitrile

Question: I am consistently obtaining a low yield of my desired α-aminonitrile. What are the potential causes and how can I improve it?

Answer:

Low yields in the initial phase of the Strecker synthesis can stem from several factors. A primary concern is the equilibrium of the imine formation.[1] The reaction between the aldehyde/ketone and ammonia/amine to form the imine is a reversible process.[2]

Potential Solutions:

  • Water Removal: The formation of the imine intermediate generates water. Removing this water can help drive the equilibrium towards the product. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄), can be beneficial.[1]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions or degradation of starting materials. It is crucial to carefully control the temperature, often starting at lower temperatures (e.g., 0-5 °C) during the initial addition of reagents.[3]

  • Choice of Cyanide Source: The reactivity of the cyanide source can impact the yield. While hydrogen cyanide (HCN) is highly reactive, it is also extremely toxic.[4] Safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used in buffered aqueous media.[5] Trimethylsilyl cyanide (TMSCN) is another option, often used with a Lewis acid catalyst.[6] The choice of cyanide source and any accompanying catalyst should be optimized for your specific substrate.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] Extending the reaction time does not always lead to a higher yield and can sometimes result in the formation of byproducts.[7]

Issue 2: Reappearance of Starting Aldehyde/Ketone and Low Product Stability

Question: After what appears to be a successful reaction, I am observing the reappearance of my starting aldehyde or ketone during workup and purification. Why is this happening?

Answer:

This issue is likely due to the retro-Strecker reaction . This is the reverse reaction where the α-aminonitrile decomposes back to the imine (which can then hydrolyze to the aldehyde/ketone and amine) and a cyanide source. This process can be triggered by heat and certain chromatographic conditions.[8]

Potential Solutions:

  • Avoid Excessive Heat: Minimize exposure of the α-aminonitrile to high temperatures during workup and purification.

  • Purification Strategy: Standard silica gel is acidic and can promote the retro-Strecker reaction, especially for basic α-aminonitriles. This interaction can also cause significant streaking and tailing of the product peak during column chromatography.

    • Use of Protecting Groups: Protecting the amine functionality of the α-aminonitrile, for instance as a tert-butyloxycarbonyl (Boc) carbamate, can significantly increase its stability and improve its chromatographic behavior. The protected compound is less basic and less prone to degradation on silica gel.

    • Alternative Chromatography: Consider using neutral or basic alumina for chromatography, or employing a biphasic solvent system to avoid solubility issues and potential degradation on a solid support.[8]

Issue 3: Difficulties in the Hydrolysis of the α-Aminonitrile

Question: The hydrolysis of my α-aminonitrile to the final amino acid is incomplete or results in a low yield. How can I optimize this step?

Answer:

The hydrolysis of the nitrile group to a carboxylic acid is a critical final step and can be challenging. This step is typically carried out under acidic or basic conditions.[5]

Potential Solutions:

  • pH Optimization: The rate and completeness of hydrolysis are highly dependent on the pH. Both strongly acidic (e.g., refluxing in 6M HCl) and strongly basic (e.g., refluxing in NaOH solution) conditions can be effective.[9][10] The optimal pH can vary depending on the substrate, so it may be necessary to screen different acidic and basic conditions.

  • Temperature and Reaction Time: Hydrolysis often requires elevated temperatures (reflux) for an extended period. Monitor the reaction progress to determine the point of maximum conversion without significant byproduct formation.

  • Side Reactions: Be aware of potential side reactions during hydrolysis. For example, under strongly acidic conditions, the amine group will be protonated.[11] Subsequent neutralization is required to obtain the zwitterionic amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is my α-aminonitrile streaking on the TLC plate and column?

A1: α-Aminonitriles are often basic compounds due to the amine functional group. The acidic nature of standard silica gel can lead to strong interactions, causing poor chromatographic performance observed as streaking or tailing. This can also lead to on-column degradation via the retro-Strecker reaction. Using a mobile phase containing a small amount of a basic modifier like triethylamine or switching to a different stationary phase like alumina can help mitigate this issue. Alternatively, protecting the amine group (e.g., with a Boc group) makes the compound less basic and improves its chromatographic behavior.

Q2: My Strecker synthesis is producing a racemic mixture. How can I obtain an enantiomerically pure amino acid?

A2: The classical Strecker synthesis is not stereoselective and produces a 50:50 mixture of both L and D enantiomers (a racemic mixture).[9][12] To obtain enantiomerically pure amino acids, several strategies can be employed:

  • Chiral Resolution: The racemic mixture can be separated into its individual enantiomers using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and removal of the resolving agent.[9]

  • Asymmetric Strecker Synthesis: This approach utilizes a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the reaction, leading to the preferential formation of one enantiomer.[4][9]

Q3: Can I use ketones instead of aldehydes in the Strecker synthesis?

A3: Yes, ketones can be used as starting materials in the Strecker synthesis. This will result in the formation of α,α-disubstituted amino acids.[9] However, the reaction with ketones is often slower and may require more forcing conditions compared to aldehydes due to increased steric hindrance.[7][8]

Q4: What are some common side products in the Strecker synthesis?

A4: Besides the retro-Strecker reaction, other side reactions can occur. For instance, the aldehyde can undergo self-condensation or polymerization. The cyanide ion can also react with the aldehyde to form a cyanohydrin, which is an intermediate in the Kiliani-Fischer synthesis.[11] Careful control of reaction conditions can help minimize the formation of these byproducts.

Data Presentation

Table 1: Effect of Cyanide Source and Catalyst on Yield of N-Acylated α-Aminonitrile [13]

Cyanide SourceCatalystSolventYield (%)
KCNNoneMeOH94
KCNNoneTHF85
KCNNoneCH₂Cl₂78
TMSCNNoneMeOH0
TMSCNCu(OTf)₂CH₂Cl₂55
TMSCNInCl₃CH₂Cl₂48

Table 2: Effect of Temperature and Time on α-Aminonitrile Formation [7]

EntryTemperature (°C)Time (min)Radiochemical Conversion (%)
1Room Temp.563
2Room Temp.1265
350568
480581

Experimental Protocols

Protocol 1: General Two-Step Strecker Synthesis[3]

Step 1: α-Aminonitrile Formation

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagent Preparation: Prepare a solution of ammonium chloride in aqueous ammonia. Separately, prepare an aqueous solution of sodium cyanide.

  • Reaction: To the flask, add the aldehyde dissolved in a suitable solvent (e.g., methanol or ethanol). Cool the flask in an ice bath.

  • Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with continuous stirring.

  • Following the initial addition, slowly add the sodium cyanide solution via the dropping funnel while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, perform an appropriate workup to isolate the crude α-aminonitrile. This may involve extraction and solvent removal.

Step 2: Hydrolysis to Amino Acid [1][9]

  • Reaction Setup: Place the crude α-aminonitrile in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10M NaOH).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or other suitable analytical method).

  • Workup: Cool the reaction mixture. If acidic hydrolysis was used, neutralize the solution to precipitate the amino acid. If basic hydrolysis was performed, acidify the solution to the isoelectric point of the amino acid to induce precipitation.

  • Purification: Collect the crude amino acid by filtration and purify further by recrystallization.

Protocol 2: Boc Protection of α-Aminonitrile[10][14][15]
  • Reaction Setup: In a round-bottom flask, dissolve the α-aminonitrile in a suitable solvent such as a mixture of water and acetone, or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the mixture with an organic solvent (e.g., tert-butyl methyl ether).

  • Wash the combined organic extracts with dilute aqueous HCl followed by saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the resulting N-Boc protected α-aminonitrile by column chromatography on silica gel.

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Start Aldehyde/Ketone + Ammonia/Amine Imine Imine Formation Start->Imine Condensation Cyanide Cyanide Addition Imine->Cyanide Nucleophilic Attack Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Hydrolysis Acid/Base Hydrolysis Aminonitrile->Hydrolysis AminoAcid α-Amino Acid Hydrolysis->AminoAcid

Caption: General workflow of the two-step Strecker synthesis.

Troubleshooting_Logic cluster_aminonitrile α-Aminonitrile Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Issues Start Low Yield or Impure Product LowYield_AN Low α-Aminonitrile Yield? Start->LowYield_AN Yes LowYield_AA Incomplete Hydrolysis? Start->LowYield_AA No, but... Streaking Streaking on Silica? Start->Streaking No, but... CheckImine Optimize Imine Formation (e.g., add MgSO₄) LowYield_AN->CheckImine CheckCyanide Vary Cyanide Source/ Catalyst LowYield_AN->CheckCyanide CheckTempTime Optimize Temperature and Time LowYield_AN->CheckTempTime OptimizepH Screen Acidic/Basic Conditions LowYield_AA->OptimizepH OptimizeTempTime Adjust Reflux Time/ Temperature LowYield_AA->OptimizeTempTime ProtectingGroup Use Boc Protection Streaking->ProtectingGroup ChangeStationaryPhase Use Alumina or Modified Mobile Phase Streaking->ChangeStationaryPhase

Caption: Decision tree for troubleshooting common Strecker synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for Multi-Step Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for multi-step pharmaceutical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the optimization of multi-step pharmaceutical synthesis, providing actionable troubleshooting strategies.

Low Reaction Yield

Q1: My overall yield for a multi-step synthesis is significantly lower than expected. What are the common causes and how can I troubleshoot this?

Low overall yield in a multi-step synthesis is a cumulative problem. A small loss at each stage can lead to a significant decrease in the final product. Identifying the problematic step(s) is crucial.

Troubleshooting Steps:

  • Analyze Each Step Individually:

    • Calculate the yield for each reaction step. This will pinpoint the least efficient transformations.

    • Review the literature for expected yields for similar reactions to benchmark your results.

  • Investigate the Low-Yielding Step(s):

    • Incomplete Conversion: Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to ensure it has gone to completion. If the reaction stalls, consider the following:

      • Reagent Quality: Use fresh, high-purity starting materials, reagents, and solvents. Moisture and air can be detrimental to many reactions.[1]

      • Catalyst Activity: Ensure the catalyst has not deactivated. Consider using a fresh batch or a different type of catalyst.

      • Reaction Conditions: Re-evaluate the temperature, pressure, and reaction time. Sometimes, a reaction needs more time or a higher temperature to reach completion.[2]

    • Product Decomposition: The desired product or an intermediate may be unstable under the reaction conditions.[3]

      • Temperature: Running the reaction at a lower temperature might prevent decomposition.

      • Work-up Procedure: Minimize the time between reaction completion and product isolation.[1]

    • Loss During Work-up and Purification: Significant product loss can occur during extraction, washing, and chromatography.

      • Extraction: Ensure the pH is optimal for partitioning your product into the organic layer. Back-extract the aqueous layer to recover any dissolved product.

      • Chromatography: Choose the appropriate stationary and mobile phases to avoid product degradation on the column.

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Overall Yield analyze_steps Analyze Yield of Each Step start->analyze_steps identify_problem Identify Lowest Yielding Step(s) analyze_steps->identify_problem incomplete_conversion Incomplete Conversion? identify_problem->incomplete_conversion product_decomposition Product Decomposition? incomplete_conversion->product_decomposition No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_conversion->optimize_conditions Yes workup_loss Loss During Work-up? product_decomposition->workup_loss No modify_conditions Modify Reaction Conditions (Lower Temp, Shorter Time) product_decomposition->modify_conditions Yes optimize_workup Optimize Work-up & Purification (pH, Solvent, Column) workup_loss->optimize_workup Yes end Improved Yield workup_loss->end No optimize_conditions->end modify_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low reaction yield.

Poor Selectivity (Chemoselectivity, Regioselectivity, Stereoselectivity)

Q2: My reaction is producing a mixture of isomers or undesired side products. How can I improve the selectivity?

Poor selectivity arises when a reaction can proceed through multiple pathways, leading to different products. Fine-tuning the reaction conditions is key to favoring the desired pathway.[2]

Troubleshooting Steps:

  • Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the formation of the kinetic product, which proceeds through the pathway with the lowest activation energy.[2]

  • Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the stability of transition states, thereby affecting which reaction pathway is favored.

  • Evaluate the Catalyst and Ligands: In catalyzed reactions, the catalyst and its ligands play a critical role in determining selectivity. Experiment with different catalysts or ligands to find a system that directs the reaction towards the desired product.

  • Adjust Reagent Stoichiometry: Varying the ratio of reactants can sometimes suppress the formation of side products.

Poor_Regioselectivity start Poor Regioselectivity check_temp Is Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_solvent Is Solvent Optimized? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen Solvents of Varying Polarity check_solvent->screen_solvents No check_catalyst Is it a Catalyzed Reaction? check_solvent->check_catalyst Yes screen_solvents->check_catalyst screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts Yes check_reagents Are Reagent Ratios Optimized? check_catalyst->check_reagents No screen_catalysts->check_reagents adjust_stoichiometry Adjust Reagent Stoichiometry check_reagents->adjust_stoichiometry No end Improved Regioselectivity check_reagents->end Yes adjust_stoichiometry->end

Caption: Workflow for impurity profiling and control.

Scale-Up Issues

Q4: A reaction works well on a small scale, but I'm facing problems with yield and purity upon scale-up. What should I consider?

Scaling up a reaction is not always straightforward, as issues that are negligible on a small scale can become significant at a larger scale.

Key Considerations for Scale-Up:

  • Mixing: Efficient mixing is harder to achieve in larger reactors. This can lead to localized "hot spots" or areas of high concentration, which can promote side reactions. Consider using mechanical stirrers and optimizing the stirring speed.

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. This can be problematic for highly exothermic or endothermic reactions. Ensure your cooling/heating system is adequate for the larger scale.

  • Reagent Addition: The rate of reagent addition can be more critical on a larger scale. A slow, controlled addition is often necessary to manage heat generation and maintain optimal reaction conditions.

  • Impurity Profile: Minor impurities that were not an issue on a small scale can become significant on a larger scale. It's important to re-evaluate the impurity profile at the larger scale.

Workflow for Pharmaceutical Process Scale-Up

Scale_Up_Workflow start Successful Lab-Scale Synthesis plan_scale_up Plan Scale-Up Experiment start->plan_scale_up assess_mixing Assess Mixing Efficiency plan_scale_up->assess_mixing assess_heat_transfer Evaluate Heat Transfer assess_mixing->assess_heat_transfer assess_reagent_addition Review Reagent Addition Rate assess_heat_transfer->assess_reagent_addition pilot_scale_run Conduct Pilot-Scale Run assess_reagent_addition->pilot_scale_run analyze_results Analyze Yield, Purity, and Impurity Profile pilot_scale_run->analyze_results optimize_parameters Optimize Scale-Up Parameters (Stirring, Temp Control, Addition Rate) analyze_results->optimize_parameters Issues Identified production_scale Proceed to Production Scale analyze_results->production_scale Successful optimize_parameters->pilot_scale_run troubleshoot Troubleshoot Issues production_scale->troubleshoot Issues Arise troubleshoot->optimize_parameters

Caption: Workflow for pharmaceutical process scale-up.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield and Purity
EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Toluene80126592
2Dichloromethane40247895
3Acetonitrile80128598
4Tetrahydrofuran65187293

This table illustrates how the choice of solvent can significantly impact the yield and purity of a reaction. Acetonitrile at 80°C for 12 hours provided the optimal results in this example.

Table 2: Catalyst Screening for a Cross-Coupling Reaction
EntryCatalyst (mol%)Ligand (mol%)BaseTemperature (°C)Yield (%)Selectivity (Product:Byproduct)
1Pd(OAc)2 (2)PPh3 (4)K2CO31005585:15
2Pd2(dba)3 (1)XPhos (2)K3PO41009298:2
3Pd(PPh3)4 (5)-Cs2CO3807890:10
4PdCl2(dppf) (2)-NaOtBu1108595:5

This table demonstrates the importance of catalyst and ligand screening. The combination of Pd2(dba)3 and XPhos with K3PO4 as the base gave the highest yield and selectivity.

Table 3: Impact of Reaction Time on Product Purity
Reaction Time (minutes)Crude Yield (%)Purity after Normal-Phase Chromatography (%)Purity after Reversed-Phase Chromatography (%)
2438599.1
5558298.5
10607897.2
15647596.5

This data shows that while a longer reaction time may lead to a higher crude yield, it can also result in lower product purity, even after purification. [4][5]In this case, the shortest reaction time of 2 minutes provided the highest purity product.

Experimental Protocols

Detailed Methodology for Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical approach to efficiently optimize reaction conditions by varying multiple factors simultaneously.

Step 1: Define the Objective Clearly state the goal of the experiment. For example, "To maximize the yield of product X while minimizing the formation of impurity Y."

Step 2: Identify Factors and Ranges Identify the reaction parameters (factors) that could influence the outcome and define the range (levels) over which you will study them.

  • Factors: Temperature, reaction time, catalyst loading, reagent stoichiometry, solvent concentration.

  • Levels: For each factor, choose a high and a low value.

Step 3: Choose an Experimental Design Select a suitable experimental design based on the number of factors. A full factorial design is often a good starting point for a small number of factors. [6] Step 4: Create the Experimental Plan Use statistical software to generate a randomized experimental plan. Randomization is crucial to avoid systematic errors.

Step 5: Perform the Experiments Carefully execute the experiments according to the plan, ensuring accurate control of all parameters.

Step 6: Analyze the Results Input the experimental results (e.g., yield, purity) into the statistical software. The software will generate a mathematical model that describes the relationship between the factors and the responses. This will help identify the optimal reaction conditions.

Step 7: Validate the Model Perform a confirmation experiment at the predicted optimal conditions to validate the model.

Experimental Design Workflow

DOE_Workflow start Define Objective identify_factors Identify Factors and Ranges start->identify_factors choose_design Choose Experimental Design (e.g., Full Factorial) identify_factors->choose_design create_plan Create Randomized Experimental Plan choose_design->create_plan perform_experiments Perform Experiments create_plan->perform_experiments analyze_results Analyze Results and Build Model perform_experiments->analyze_results validate_model Validate Model with Confirmation Run analyze_results->validate_model end Optimal Conditions Identified validate_model->end

Caption: Step-by-step workflow for Design of Experiments.

Methodology for Catalyst Screening

Objective: To identify the most effective catalyst for a given transformation from a library of potential candidates.

Materials:

  • A library of catalysts and ligands.

  • An array of reaction vials or a multi-well plate.

  • Automated liquid handler (optional, but recommended for high-throughput screening).

  • Analytical instrumentation for reaction monitoring (e.g., LC-MS, GC-MS).

Procedure:

  • Design the Screening Array: In a multi-well plate or an array of vials, set up a matrix of experiments where each well contains a different catalyst/ligand combination. [7]2. Prepare Stock Solutions: Prepare stock solutions of starting materials, reagents, and the catalyst/ligand library to facilitate accurate and rapid dispensing.

  • Dispense Reagents: Use an automated liquid handler or a multichannel pipette to dispense the reagents into the reaction wells according to the experimental design.

  • Run the Reactions: Place the reaction plate in a temperature-controlled shaker and run the reactions for a predetermined amount of time.

  • Quench and Analyze: Quench the reactions and analyze the outcome of each experiment using a high-throughput analytical method like LC-MS or GC-MS to determine the yield and selectivity.

  • Data Analysis: Analyze the data to identify the most promising catalyst/ligand combinations for further optimization.

Methodology for Reaction Kinetics Study

Objective: To determine the rate law and activation energy of a reaction to better understand its mechanism and optimize its conditions.

Procedure:

  • Initial Rate Method:

    • Perform a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant.

    • Measure the initial rate of the reaction for each experiment.

    • Determine the order of the reaction with respect to the varied reactant by observing how the initial rate changes with concentration.

    • Repeat this process for all reactants to determine the overall rate law.

  • Integral Method:

    • Monitor the concentration of a reactant or product over time for a single experiment.

    • Plot the concentration data in different ways (e.g., [A] vs. t, ln[A] vs. t, 1/[A] vs. t) to see which plot gives a straight line. The plot that is linear indicates the order of the reaction.

  • Determining Activation Energy:

    • Perform the reaction at several different temperatures while keeping the initial concentrations of reactants constant.

    • Determine the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (Arrhenius plot). The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

References

Technical Support Center: Synthesis of Fused Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fused pyrido[2,3-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed in the synthesis of fused pyrido[2,3-d]pyrimidines?

A1: Researchers often face challenges such as low reaction yields, difficulties in product purification, and the formation of isomeric side products.[1] Batch-to-batch variability is also a significant concern, which can stem from issues with raw material quality, slight deviations in reaction conditions, and solvent purity.[2]

Q2: What are the typical synthetic strategies for constructing the pyrido[2,3-d]pyrimidine core?

A2: Multi-component reactions (MCRs) are a widely used and efficient method for synthesizing pyrido[2,3-d]pyrimidines.[3][4] These reactions often involve the condensation of a pyrimidine derivative (like 6-aminouracil), an aldehyde, and an active methylene compound (such as malononitrile or ethyl cyanoacetate).[5] Other strategies include intramolecular cyclization and palladium-catalyzed cross-coupling reactions to introduce functional group diversity.[6][7]

Q3: How can I improve the yield of my pyrido[2,3-d]pyrimidine synthesis?

A3: To improve yields, a systematic optimization of reaction parameters is crucial. This includes screening different catalysts (both acidic and basic), varying the solvent polarity, and adjusting the reaction temperature.[8] Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time.[8] Additionally, ensuring the purity of starting materials and reagents is essential to prevent side reactions that can lower the yield.[2]

Q4: I am observing significant batch-to-batch variability in my synthesis. What are the likely causes and how can I address them?

A4: Batch-to-batch variability can be caused by several factors:

  • Raw Material Quality: Inconsistencies in the purity or isomeric ratio of starting materials can significantly affect the reaction outcome.[2] It is advisable to characterize starting materials from new batches before use.

  • Reaction Conditions: Minor changes in temperature, stirring rate, or the rate of reagent addition can lead to different product profiles.[2] Maintaining strict control over these parameters is critical for reproducibility.

  • Solvent Quality: The presence of impurities, especially water, in solvents can interfere with the reaction.[2] Using dry, high-purity solvents is recommended.

A systematic approach to troubleshooting involves reviewing laboratory notebooks, re-analyzing starting materials, and using analytical techniques like HPLC, NMR, and MS to compare "good" and "bad" batches.[2]

Q5: What are the common impurities encountered during the purification of pyrido[2,3-d]pyrimidines and how can they be removed?

A5: Common impurities include unreacted starting materials and side products from competing reactions.[8] Purification is typically achieved through recrystallization or column chromatography.[9] If recrystallization is challenging due to poor solubility, trying a solvent mixture or a different solvent system can be effective.[9] For closely related impurities that are difficult to separate by recrystallization, column chromatography is the preferred method.[9]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms: The final product yield is consistently lower than expected.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Suboptimal Reaction Conditions Systematically vary the reaction temperature, time, and catalyst.[8] Consider using microwave irradiation to potentially increase the reaction rate.[3]Reaction kinetics are highly sensitive to these parameters. Microwave heating can sometimes provide faster and more efficient reactions.[3]
Poor Starting Material Quality Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, melting point).[2]Impurities in starting materials can lead to the formation of side products, consuming the reactants and lowering the yield of the desired product.[2]
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane).[8] For multi-component reactions, aqueous media can sometimes be effective.[5]The solvent affects the solubility of reactants and can influence the reaction pathway.[8]
Side Reactions If side products are observed, try lowering the reaction temperature.[8] Also, ensure precise control over the stoichiometry of the reactants.[8]Lower temperatures can sometimes suppress the rate of undesired side reactions more than the main reaction. Incorrect stoichiometry can lead to an excess of one reactant, promoting side reactions.
Issue 2: Difficulty in Product Purification

Symptoms: The isolated product is impure, and separation from byproducts is challenging.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Poor Solubility for Recrystallization If the compound does not dissolve well, try a solvent mixture. For example, dissolve the compound in a minimum amount of a good solvent (e.g., hot ethyl acetate) and then add a poor solvent (e.g., hot hexane) until turbidity appears, then cool slowly.[9]A solvent mixture can fine-tune the solubility of the compound, allowing for effective crystallization.
Oiling Out or Amorphous Precipitation Ensure a slow cooling process during recrystallization.[9] Allow the flask to cool to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also be beneficial.[9]Rapid cooling can lead to supersaturation and precipitation of an amorphous solid or oil instead of well-defined crystals.
Co-eluting Impurities in Column Chromatography Adjust the polarity of the mobile phase. If using a normal phase silica gel column, a less polar solvent system may improve separation. For basic compounds, adding a small amount of triethylamine or pyridine to the mobile phase can improve peak shape.[9]Modifying the mobile phase composition alters the relative affinities of the compounds for the stationary phase, enabling better separation.

Experimental Protocols

General Protocol for a Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This protocol is a generalized procedure based on common multi-component reactions.[5][10]

  • Reactant Mixture: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil (1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., water, ethanol, or a mixture). If a catalyst is used (e.g., diammonium hydrogen phosphate - DAHP, 10 mol%), add it to the mixture.[5]

  • Reaction:

    • Conventional Heating: Stir the mixture at reflux for the time determined by reaction monitoring (e.g., via TLC).

    • Microwave Irradiation: Heat the mixture in a sealed microwave reactor at a set temperature until the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_materials Verify Starting Material and Reagent Purity start->check_materials review_conditions Review Reaction Conditions check_materials->review_conditions Purity Confirmed purify_materials Purify Starting Materials check_materials->purify_materials Impurities Found optimize Optimize Reaction (Temp, Time, Catalyst, Solvent) review_conditions->optimize Conditions Correct correct_conditions Correct Deviations in Conditions review_conditions->correct_conditions Deviation Found side_reactions Investigate Potential Side Reactions optimize->side_reactions purify_materials->check_materials correct_conditions->review_conditions workup Evaluate Work-up and Purification side_reactions->workup No Major Side Products modify_conditions Modify Conditions to Suppress Side Reactions side_reactions->modify_conditions Side Products Identified optimize_workup Optimize Work-up/ Purification Protocol workup->optimize_workup Losses Identified end Improved Yield workup->end Work-up is Efficient modify_conditions->optimize optimize_workup->workup

Caption: A flowchart for troubleshooting low yields in synthesis.

General Synthetic Pathway for Fused Pyrido[2,3-d]pyrimidines

G cluster_start Starting Materials A 6-Aminouracil Derivative reaction Multi-Component Reaction (e.g., Domino Knoevenagel-Michael-Cyclization) A->reaction B Aromatic Aldehyde B->reaction C Active Methylene Compound C->reaction product Fused Pyrido[2,3-d]pyrimidine reaction->product + Catalyst + Heat / Microwave

Caption: A typical multi-component reaction for synthesis.

References

overcoming low yield in deprotection reactions of purine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the deprotection steps of purine synthesis.

Frequently Asked Questions (FAQs)

Issue 1: Low yield after deprotection of N-acyl groups (e.g., Benzoyl, Acetyl) with ammonia.

  • Question: I am seeing a low yield of my desired purine after treatment with methanolic ammonia or ammonium hydroxide. What are the common causes and solutions?

  • Answer: Low yields during the removal of N-acyl protecting groups like benzoyl (Bz), acetyl (Ac), or isobutyryl (iBu) from purine bases are a frequent issue. The primary culprits are often an incomplete reaction or side reactions. The rate-determining step is often the removal of the protecting group on the guanine base.[1]

    • Incomplete Reaction: Ensure your ammonium hydroxide solution is fresh; it is essentially water saturated with ammonia gas, which can diminish over time.[1] The reaction may require longer incubation times or elevated temperatures. However, be cautious, as prolonged exposure to basic conditions can lead to degradation. Most deprotection reactions are performed as a one-step cleavage/deprotection, which helps ensure optimal yields.[1]

    • Side Reactions: While purine nucleosides are generally more stable in alkaline conditions than in acidic ones, some degradation can still occur. For instance, adenosine and deoxyadenosine can be hydrolyzed by about 25% when heated with 1 N NaOH at 100°C for one hour.[2]

    • Troubleshooting Steps:

      • Monitor Progress: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the product.

      • Optimize Conditions: If the reaction is slow, consider increasing the temperature (e.g., to 55°C) or extending the reaction time.

      • Fresh Reagents: Always use a fresh, unopened bottle of ammonium hydroxide or freshly prepared methanolic ammonia.

      • Alternative Reagents: For sensitive substrates, consider milder conditions. For example, Schwartz's reagent has been used for the selective N-deacetylation of purine nucleosides, yielding products in good yields (47-76%).[3]

Issue 2: Incomplete removal of Benzyl (Bn) or Carboxybenzyl (Cbz) groups via hydrogenolysis.

  • Question: My hydrogenolysis reaction to remove a Bn or Cbz group is sluggish or stalls completely, resulting in a low yield. How can I improve this?

  • Answer: Catalytic hydrogenolysis is a common and clean method for Bn and Cbz group removal, but its efficiency is highly dependent on several factors.[4]

    • Catalyst Activity: The most common cause of failure is catalyst poisoning. Sulfur-containing compounds are notorious catalyst poisons.[5] Amines, particularly the N-benzyl groups being deprotected, can also inhibit the catalyst.[4]

    • Catalyst Choice: Palladium on carbon (Pd/C) is widely used for O-benzyl ethers.[4] For more challenging deprotections, such as N-benzyl groups, Pearlman's catalyst (Pd(OH)₂/C) is often more effective due to its lower susceptibility to amine poisoning.[4]

    • Hydrogen Source & Pressure: While hydrogen gas is standard, catalytic transfer hydrogenation (CTH) offers a practical alternative that avoids handling pressurized H₂ gas.[4][5] Common hydrogen donors for CTH include ammonium formate, formic acid, or 1,4-cyclohexadiene.[4][5][6]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: For difficult substrates, catalyst loading can be increased from the typical 5-10 mol% up to a 1:1 weight ratio with the substrate.[4]

      • Switch Catalyst: If using Pd/C, try Pearlman's catalyst (Pd(OH)₂/C), especially for N-benzyl groups.[4]

      • Use Transfer Hydrogenation: If H₂ gas is ineffective, switch to a CTH protocol using a hydrogen donor like ammonium formate, which can be particularly effective for N-benzyl deprotection.[4]

      • Check for Poisons: Ensure all reagents and solvents are free from potential catalyst poisons, especially sulfur.

Issue 3: Low yield and formation of multiple byproducts during acid-catalyzed deprotection (e.g., Boc, Trityl).

  • Question: I am using trifluoroacetic acid (TFA) to remove a Boc protecting group from my purine derivative, but I am getting a low yield of the desired product along with several spots on my TLC plate. What is happening?

  • Answer: Acidic deprotection of groups like tert-butyloxycarbonyl (Boc) or trityl (Trt) is common but carries a significant risk of cleaving the N-glycosidic bond, especially in purine nucleosides.[2][7]

    • Glycosidic Bond Lability: The N-glycosidic bond in purine nucleosides is highly susceptible to acid hydrolysis.[2] Protonation of the purine ring, particularly at the N7 position, weakens this bond, leading to cleavage and separation of the purine base from the sugar moiety.[2] Deoxyguanosine is particularly labile.[2]

    • Reaction Conditions: Harsh acidic conditions (e.g., excess or concentrated strong acids like TFA or HCl) can readily cleave both the protecting group and the glycosidic bond.[7][8]

    • Troubleshooting Steps:

      • Milder Acid: Use milder acidic conditions. For example, a dilute solution of TFA in a suitable solvent like dichloromethane.[9]

      • Control Stoichiometry: Carefully control the amount of acid used.

      • Monitor Carefully: Follow the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further degradation of the product.[10]

      • Orthogonal Strategy: If possible, redesign the synthetic route to use a protecting group that can be removed under non-acidic conditions to avoid this issue altogether. The Cbz group, for instance, is stable to some acids but is readily cleaved by hydrogenolysis, making it orthogonal to acid-labile groups like Boc.[8]

Comparative Data on Deprotection Methods

The following table summarizes typical conditions and reported yields for common deprotection scenarios in purine chemistry. Note that yields are highly substrate-dependent.

Protecting GroupSubstrate TypeReagent/CatalystConditionsTypical Yield RangePotential Issues
N-AcetylAdenosine derivativeSchwartz's ReagentTHF, RT76%[3]Reagent preparation
N-AcetylGuanine derivativeSchwartz's ReagentTHF, RT47%[3]Moderate yield
N-BenzoylDeoxyguanosineNH₄OH (conc.)55°C, 8-12 h>90%Incomplete reaction
O-BenzylGeneric Purine10% Pd/C, H₂ (balloon)MeOH, RT85-95%[4]Catalyst poisoning
N-BenzylGeneric PurinePd(OH)₂/C, H₂ (balloon)EtOH, RT80-90%[4]Slower reaction rate
N-CbzGeneric Purine10% Pd/C, H₂ (balloon)MeOH or EtOH, RT>95%[7][8]Incompatible with reducible groups
N-CbzGeneric Purine10% Pd/C, Ammonium FormateRefluxing MeOH90-98%[4]Byproduct formation
N-BocGeneric PurineTrifluoroacetic Acid (TFA)CH₂Cl₂, RT70-90%[7][9]Glycosidic bond cleavage

Experimental Protocols

Protocol 1: General Procedure for N-Acyl Deprotection using Ammonium Hydroxide
  • Reagents: Concentrated Ammonium Hydroxide (28-30%), Methanol.

  • Procedure:

    • Dissolve the N-acyl protected purine substrate in methanol (or a mixture of methanol and THF for solubility).

    • Add concentrated ammonium hydroxide (typically 2-5 equivalents per volume of organic solvent).

    • Seal the reaction vessel tightly.

    • Stir the mixture at room temperature or heat to 55°C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove ammonia and solvent.

    • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Protocol 2: General Procedure for Benzyl/Cbz Deprotection by Catalytic Hydrogenolysis
  • Reagents: 10% Palladium on Carbon (Pd/C) or 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C), Methanol or Ethanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the benzyl- or Cbz-protected substrate in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) in a round-bottom flask.[4]

    • Carefully add the palladium catalyst (typically 10 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.[4]

    • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.[4]

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, carefully vent the hydrogen and purge the system with an inert gas.[4]

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[4]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[4]

Protocol 3: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected purine in dichloromethane (DCM).

    • Cool the solution in an ice bath (0°C).

    • Add TFA dropwise (typically 20-50% v/v solution of TFA in DCM).

    • Stir the reaction at 0°C or allow it to warm to room temperature. The reaction is usually fast.[9]

    • Monitor the deprotection by TLC or LC-MS (often complete within 30-60 minutes).

    • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Visual Guides

Troubleshooting_Workflow start Low Deprotection Yield check_sm Is Starting Material (SM) Consumed? (TLC/LCMS) start->check_sm no_path Incomplete Reaction check_sm->no_path No yes_path SM Consumed check_sm->yes_path Yes optimize Optimize Conditions: - Increase Time/Temp - Use Fresh Reagents - Increase Reagent Excess no_path->optimize check_side_products Multiple Spots/ Side Products Observed? yes_path->check_side_products side_products Product Degradation or Side Reactions check_side_products->side_products Yes no_side_products Clean Reaction Profile check_side_products->no_side_products No milder_cond Use Milder Conditions: - Lower Temperature - Dilute Reagents - Re-evaluate Reagent Choice (e.g., avoid strong acid) side_products->milder_cond workup_issue Investigate Workup/Purification: - Check Extraction pH - Product Adsorption on Silica - Product Volatility no_side_products->workup_issue

Caption: Troubleshooting workflow for low-yield deprotection reactions.

Reagent_Selection cluster_pg Protecting Group cluster_reagent Deprotection Reagent Boc Boc / Trt Acid Acid (TFA, HCl) Boc->Acid Cbz Cbz / Benzyl Hydrogen H₂ / Pd-C (Hydrogenolysis) Cbz->Hydrogen Acyl N-Acyl (Bz, Ac) Base Base (NH₃, K₂CO₃) Acyl->Base Acid->Boc  Glycosidic Cleavage Hydrogen->Cbz  Catalyst Poisoning Base->Acyl  Slow for Guanine

Caption: Logic map for selecting deprotection reagents for purines.

References

managing side reactions during the nitration of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the nitration of substituted benzonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of substituted benzonitriles?

A1: The most prevalent side reactions include the formation of undesired isomers (ortho and para), polynitration (primarily dinitration), and hydrolysis of the nitrile group to a carboxylic acid or amide.[1][2] At elevated temperatures, the formation of tars and oils due to polymerization or degradation of the starting material can also occur.

Q2: How does the cyano (-CN) group influence the position of nitration on the benzene ring?

A2: The cyano group is a strong electron-withdrawing group and, therefore, acts as a deactivating meta-director in electrophilic aromatic substitution reactions like nitration.[2][3] This means the primary product will be the meta-nitro substituted benzonitrile. However, small amounts of ortho and para isomers are also typically formed.[2]

Q3: What is the typical isomer distribution in the nitration of unsubstituted benzonitrile?

A3: For the nitration of benzonitrile, the approximate yield of the meta-isomer is around 81%, while the ortho and para isomers are formed in yields of about 17% and 2%, respectively.[2] Another study using nitric acid in 72% perchloric acid reported approximately 80% meta-nitrobenzonitrile with an ortho to para isomer ratio of 3.3 to 1.[1]

Q4: How do other substituents on the benzonitrile ring affect the nitration reaction?

A4: The regiochemical outcome of the nitration of a substituted benzonitrile is determined by the combined directing effects of the cyano group and the other substituent(s). Electron-donating groups (e.g., alkyl, alkoxy) are ortho, para-directors and will activate the ring, while other electron-withdrawing groups (e.g., another nitro group) are meta-directors and will further deactivate the ring.[3][4][5] The position of the incoming nitro group will be a result of the synergistic or antagonistic effects of the existing substituents.

Q5: Is it possible to completely avoid the formation of side products?

A5: While it is challenging to completely eliminate side reactions, their formation can be significantly minimized by carefully controlling reaction parameters such as temperature, reaction time, and the ratio of nitrating agents.[4] Proper purification techniques are then employed to isolate the desired product.

Troubleshooting Guides

Problem 1: Low yield of the desired meta-nitrobenzonitrile and a high percentage of ortho/para isomers.

  • Possible Cause: The reaction temperature may be too high. Elevated temperatures can favor the formation of the ortho isomer and other side products.

  • Suggested Solution: Maintain strict temperature control throughout the reaction, typically between 0-20°C for standard mixed acid (H₂SO₄/HNO₃) nitration. Ensure the addition of the benzonitrile derivative to the nitrating mixture is done slowly and with efficient cooling.

  • Possible Cause: The directing effect of an activating substituent on the ring is overpowering the meta-directing effect of the nitrile group.

  • Suggested Solution: For benzonitriles with strongly activating ortho, para-directing groups, consider alternative nitrating agents or the use of a blocking group strategy if a specific isomer is desired.

Problem 2: Presence of dinitrated byproducts in the product mixture.

  • Possible Cause: The reaction conditions are too harsh, or the reaction time is too long. The initial mononitrated product is susceptible to a second nitration, although it is deactivated.

  • Suggested Solution: Use a stoichiometric amount of the nitrating agent. Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed. It has been noted that under controlled mononitration conditions, dinitration is often negligible.[1]

Problem 3: Evidence of nitrile group hydrolysis (e.g., presence of a carboxylic acid or amide).

  • Possible Cause: The presence of excess water in the reaction mixture. The strong acidic conditions can catalyze the hydrolysis of the nitrile group.[6][7][8]

  • Suggested Solution: Use concentrated or fuming nitric and sulfuric acids to minimize the water content. Ensure all glassware is thoroughly dried before use. The reaction should be worked up by quenching on ice, which will introduce water, but at this stage, the reaction is stopped, and the low temperature will slow down the rate of hydrolysis.

Problem 4: Difficulty in separating the desired meta-isomer from the ortho and para isomers.

  • Possible Cause: The isomers often have similar physical properties, making separation by simple crystallization challenging.

  • Suggested Solution:

    • Fractional Crystallization: This can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent.

    • Chromatography: Column chromatography (e.g., using silica gel) is a common laboratory technique for separating isomers.[9][10] Specialized techniques like centrifugal partition chromatography (CPC) can also be highly effective.[9]

    • Selective Reduction: In some cases, it may be possible to selectively reduce the unhindered nitro groups of the ortho and para isomers to amino groups. The resulting anilines can then be easily separated from the unreacted meta-nitrobenzonitrile using acid-base extraction.[11]

    • Adsorptive Separation: Industrial-scale separations can be achieved using adsorbents like zeolites that selectively adsorb one isomer over the others.[12][13]

Quantitative Data

Table 1: Isomer Distribution in the Nitration of Benzonitrile

IsomerYield (%)
meta-nitrobenzonitrile~81
ortho-nitrobenzonitrile~17
para-nitrobenzonitrile~2

Data sourced from reference[2].

Experimental Protocols

Protocol 1: Nitration of 4-Methylbenzonitrile (An example with an electron-donating group)

This protocol is a representative procedure and may require optimization for specific substrates.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C. Slowly add 5 mL of concentrated nitric acid dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitration Reaction: Dissolve 5 g of 4-methylbenzonitrile in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture over 30 minutes, maintaining the reaction temperature between 0 and 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour. Monitor the reaction progress by TLC.

  • Work-up: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to separate the isomers. The major expected product is 4-methyl-3-nitrobenzonitrile, but other isomers will be present.

Protocol 2: Nitration of 3-Chlorobenzonitrile (An example with an electron-withdrawing group)

This protocol is a representative procedure and may require optimization for specific substrates.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C. Slowly add 7 mL of concentrated nitric acid dropwise while maintaining the temperature below 15°C.

  • Nitration Reaction: Slowly add 6 g of 3-chlorobenzonitrile to the stirred nitrating mixture over 30-45 minutes, keeping the temperature between 5-10°C.

  • Reaction Progression: After the addition, allow the reaction to stir at room temperature for 2 hours. The reaction progress should be monitored by GC or TLC.

  • Work-up: Carefully pour the reaction mixture onto 150 g of crushed ice with constant stirring.

  • Isolation and Purification: Filter the precipitated solid and wash it extensively with cold water. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the major products, which are expected to be 3-chloro-5-nitrobenzonitrile and 5-chloro-2-nitrobenzonitrile.

Visualizations

TroubleshootingWorkflow start Start: Nitration of Substituted Benzonitrile check_yield Low Yield of Desired Isomer? start->check_yield check_isomers High % of Undesired Isomers? check_yield->check_isomers No temp_control Action: Lower & strictly control reaction temperature (0-20°C). check_yield->temp_control Yes check_dinitration Dinitration Products Detected? check_isomers->check_dinitration No check_isomers->temp_control Yes check_hydrolysis Nitrile Hydrolysis Detected? check_dinitration->check_hydrolysis No reagent_ratio Action: Check stoichiometry of nitrating agent. check_dinitration->reagent_ratio Yes separation_issue Difficulty Separating Isomers? check_hydrolysis->separation_issue No anhydrous Action: Use anhydrous/concentrated acids. Dry glassware. check_hydrolysis->anhydrous Yes purification Action: Employ advanced purification (Chromatography, Selective Reduction). separation_issue->purification Yes end End: Optimized Protocol separation_issue->end No temp_control->check_isomers reaction_time Action: Reduce reaction time. Monitor with TLC/GC. reagent_ratio->reaction_time reaction_time->check_hydrolysis anhydrous->separation_issue purification->end

Caption: Troubleshooting workflow for managing side reactions in the nitration of substituted benzonitriles.

References

Technical Support Center: Optimizing Catalyst Selection for C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help optimize your catalyst selection and reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during C-N cross-coupling reactions in a question-and-answer format, offering solutions to specific problems.

Issue 1: Low or No Product Yield

Question: My C-N cross-coupling reaction is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors, ranging from catalyst activity to substrate quality. Follow this troubleshooting workflow to diagnose and resolve the issue:

  • Verify Catalyst and Ligand Integrity:

    • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle.[5][6] For challenging substrates, such as sterically hindered or electron-rich/poor partners, a systematic ligand screening is often necessary. Bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, and XPhos are often effective for difficult Buchwald-Hartwig couplings.[2]

  • Assess Base and Solvent Selection:

    • Suboptimal Base: The choice and strength of the base are critical.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in Buchwald-Hartwig reactions.[2] However, these strong bases can be incompatible with certain functional groups.[8] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, potentially at the cost of lower reaction rates.[7][8] The solubility of inorganic bases can also impact the reaction rate.[9]

    • Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[10] Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[8][10] For Ullmann couplings, polar aprotic solvents like DMF or NMP are often used, though they can be difficult to remove.[11] Ensure your solvent is anhydrous and degassed, as water and oxygen can lead to catalyst deactivation and side reactions.[1][2]

  • Ensure Proper Reaction Setup:

    • Inert Atmosphere: C-N cross-coupling reactions, particularly those using palladium catalysts, are often sensitive to oxygen.[1] It is crucial to set up the reaction under an inert atmosphere of argon or nitrogen. This involves using dried glassware and properly degassing the solvent.[2]

    • Reaction Temperature: While modern catalyst systems often allow for milder conditions, some C-N couplings require elevated temperatures to proceed efficiently.[11] If you observe low conversion, a gradual increase in temperature (e.g., from 80 °C to 110 °C) may be beneficial.[2] Conversely, if you observe decomposition, lowering the temperature might be necessary.[12]

Issue 2: Formation of Side Products

Question: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide or homocoupling of the starting materials. How can I minimize these?

Answer: The formation of side products is often indicative of a competing reaction pathway that is outcompeting the desired C-N bond formation.

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be caused by the presence of water or other protic impurities.[13] Using strictly anhydrous reagents and solvents is critical.[2] In some cases, the choice of ligand can also influence the extent of this side reaction.

  • Homocoupling: Homocoupling of the amine or aryl halide can occur, particularly in the presence of oxygen.[14] Ensuring a thoroughly inert atmosphere is the primary solution. For Chan-Lam couplings, homocoupling of the boronic acid is a known side reaction.[15][16]

  • Protodeboronation: In Suzuki-type couplings and Chan-Lam reactions, the boronic acid can be protonated and removed from the reaction. This is often promoted by excess base or the presence of water.[14] Careful control of stoichiometry and anhydrous conditions can mitigate this.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst system (metal and ligand) for my specific substrates?

A1: The optimal catalyst system depends heavily on the nature of your coupling partners (the amine and the aryl/heteroaryl halide or pseudohalide).

  • For general C-N couplings (Buchwald-Hartwig): A good starting point is a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a versatile ligand such as Xantphos or a biarylphosphine ligand like XPhos or RuPhos.[5] Precatalysts like XPhos Pd G3 are often more reliable.[14]

  • For challenging or sterically hindered substrates: Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuXPhos) are often required to promote efficient oxidative addition and reductive elimination.[2][4]

  • For Ullmann couplings: These reactions use copper catalysts, typically CuI, CuBr, or Cu₂O.[13] The addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, is often necessary to achieve good yields under milder conditions.[13][17]

  • For Chan-Lam couplings: These reactions also utilize copper catalysts, commonly Cu(OAc)₂.[15][18] They have the advantage of often being tolerant to air and moisture and can sometimes be run at room temperature without a strong base.[18][19]

Q2: What is the role of the base in C-N cross-coupling, and how do I select the appropriate one?

A2: The base plays multiple roles in the catalytic cycle, including deprotonating the amine nucleophile and facilitating the regeneration of the active catalyst.[7]

  • Strong Bases (NaOtBu, KOtBu, LiHMDS): These are highly effective for a wide range of Buchwald-Hartwig reactions, leading to faster reaction rates.[8] However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[8] LiHMDS is particularly useful for coupling unprotected N-H heterocycles.[2]

  • Weaker Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These are used for substrates with sensitive functional groups.[8] While generally leading to slower reactions, they can prevent decomposition of the starting materials or product.[8]

  • Organic Bases (DBU, DIPEA): Soluble organic bases can be used, but their effect on the reaction rate can be complex, sometimes even inhibitory depending on their concentration and binding to the metal center.[20][21][22]

Q3: Can I use water in my C-N cross-coupling reaction?

A3: Generally, palladium-catalyzed C-N cross-coupling reactions require anhydrous conditions, as water can lead to catalyst deactivation and side reactions like hydrodehalogenation.[2] However, some specific protocols, particularly for certain Suzuki-Miyaura couplings, use a mixture of an organic solvent and water.[10][14] For Chan-Lam couplings, the reaction is often tolerant of water.[19][23]

Data Presentation

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination

Amine NucleophileAryl HalideRecommended Ligand(s)Typical Base
Primary Aliphatic AminesAryl Chlorides, BromidesBrettPhos, tBuXPhosNaOtBu, LHMDS
Secondary Aliphatic AminesAryl Chlorides, BromidesXPhos, RuPhosNaOtBu
Primary Aryl Amines (Anilines)Aryl Chlorides, BromidesXPhos, SPhosNaOtBu, K₃PO₄
Secondary Aryl AminesAryl Bromides, IodidesJosiphos-type ligandsNaOtBu
Ammonia EquivalentsAryl BromidesJosiphos-type ligandsNaOtBu
N-H HeterocyclesAryl Chlorides, BromidesBrettPhos, RuPhosLiHMDS, K₂CO₃

This table provides general recommendations. Optimization is often necessary for specific substrate combinations.

Table 2: Comparison of Common C-N Cross-Coupling Reactions

ReactionMetal CatalystTypical LigandsTypical BasesKey AdvantagesCommon Issues
Buchwald-Hartwig Amination PalladiumBiaryl phosphines (XPhos, RuPhos), Bidentate phosphines (Xantphos)NaOtBu, K₃PO₄, LiHMDSBroad substrate scope, high efficiencyAir and moisture sensitivity, expensive ligands
Ullmann Condensation Copper1,10-Phenanthroline, L-Proline, DiaminesK₂CO₃, K₃PO₄, Cs₂CO₃Inexpensive metal catalystOften requires high temperatures, narrower scope
Chan-Lam Coupling CopperPyridine, DMAPOften mild or no base requiredAir and moisture tolerant, mild conditionsSide reactions (homocoupling, protodeboronation)

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[24]

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.[2]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ullmann Condensation

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the amine (1.2-2.0 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[17]

  • Inert Atmosphere: Purge the vessel with an inert gas like argon or nitrogen.[17]

  • Solvent Addition: Add a high-boiling polar solvent such as dioxane or DMF.[11][17]

  • Reaction: Heat the mixture to the desired temperature (often 100-150 °C) with stirring.[17]

  • Monitoring and Work-up: Follow steps 5-7 from the Buchwald-Hartwig protocol.

Protocol 3: General Procedure for Chan-Lam Coupling

  • Reaction Setup: In a flask open to the air, dissolve the arylboronic acid (1.0 equiv.), the amine (1.0-1.2 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 10 mol% to stoichiometric) in a suitable solvent (e.g., DCM, THF, or MeOH).[15][18][19] A base such as pyridine or triethylamine can be added if necessary.[18]

  • Reaction: Stir the mixture at room temperature or with gentle heating.[18][19]

  • Monitoring and Work-up: Follow steps 5-7 from the Buchwald-Hartwig protocol. The work-up may be simpler due to the milder conditions.

Visualizations

Buchwald-Hartwig Catalytic Cycle LPd(0) LPd(0) Oxidative Addition Complex Oxidative Addition Complex LPd(0)->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->LPd(0) Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Catalyst_Screening_Workflow cluster_0 Initial Reaction Setup cluster_1 Optimization Loop Start Define Substrates (Aryl Halide + Amine) Standard_Conditions Select Standard Conditions (e.g., Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100°C) Start->Standard_Conditions Run_Reaction Run Reaction & Analyze Standard_Conditions->Run_Reaction Check_Conversion Low/No Conversion? Run_Reaction->Check_Conversion Screen_Ligands Screen Ligands (e.g., RuPhos, BrettPhos) Check_Conversion->Screen_Ligands Yes Success Reaction Optimized Check_Conversion->Success No Screen_Bases Screen Bases (e.g., K₃PO₄, LiHMDS) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (e.g., Dioxane, THF) Screen_Bases->Screen_Solvents Optimize_Temp Adjust Temperature Screen_Solvents->Optimize_Temp Optimize_Temp->Run_Reaction

Caption: General workflow for catalyst and condition screening.

Troubleshooting_Decision_Tree Start Low Yield or No Reaction Check_Inert Is the atmosphere inert? Start->Check_Inert Improve_Inert Degas solvents, use glovebox/Schlenk line Check_Inert->Improve_Inert No Check_Catalyst Is the catalyst/ligand active? Check_Inert->Check_Catalyst Yes Improve_Inert->Start New_Catalyst Use fresh catalyst/ligand or a precatalyst Check_Catalyst->New_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes New_Catalyst->Start Screen_Bases Try stronger/weaker or different base Check_Base->Screen_Bases No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Screen_Bases->Start Adjust_Temp Increase or decrease temperature Check_Temp->Adjust_Temp No Success Improved Yield Check_Temp->Success Yes Adjust_Temp->Start

Caption: Decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to 2-Amino-6-methoxybenzonitrile and 2-Amino-6-fluorobenzonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel molecular entities. Substituted 2-aminobenzonitriles are key intermediates, particularly in the synthesis of quinazoline and quinazolinone scaffolds, which are prevalent in many therapeutic agents. This guide provides an objective comparison of two such analogs, 2-Amino-6-methoxybenzonitrile and 2-Amino-6-fluorobenzonitrile, focusing on their physicochemical properties, spectral characteristics, and relative reactivity, supported by experimental data and detailed protocols.

Physicochemical and Spectral Properties

A foundational comparison of these two compounds begins with their intrinsic physical and chemical properties. The substitution of a methoxy group versus a fluorine atom at the 6-position of the 2-aminobenzonitrile core imparts distinct characteristics that influence their solubility, reactivity, and spectral signatures.

PropertyThis compound2-Amino-6-fluorobenzonitrile
CAS Number 1591-37-3[1]77326-36-4[2]
Molecular Formula C₈H₈N₂O[1]C₇H₅FN₂[2]
Molecular Weight 148.16 g/mol [1]136.13 g/mol [2]
Melting Point 141 °C[3]125-128 °C[4]
Appearance Off-white to yellow solidOff-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.Soluble in chloroform; sparingly soluble in other organic solvents.[5]
Spectral Data Comparison

The spectral data provides a fingerprint for each molecule, and a comparison reveals the electronic influence of the methoxy and fluoro substituents.

Spectral DataThis compound (Predicted/Reported)2-Amino-6-fluorobenzonitrile (Reported)
¹H NMR Aromatic Protons: ~6.5-7.5 ppm; Methoxy Protons (-OCH₃): ~3.8 ppm (singlet); Amino Protons (-NH₂): Broad singlet.Aromatic Protons: ~6.7-7.4 ppm; Amino Protons (-NH₂): Broad singlet.
¹³C NMR Aromatic Carbons: ~95-160 ppm; Nitrile Carbon (-CN): ~115-120 ppm; Methoxy Carbon (-OCH₃): ~55-60 ppm.Aromatic Carbons: ~100-160 ppm (with C-F coupling); Nitrile Carbon (-CN): ~115-120 ppm.
IR (cm⁻¹) N-H stretch: ~3300-3500 (doublet); C≡N stretch: ~2210-2230; C-O stretch: ~1200-1280.N-H stretch: ~3300-3500 (doublet); C≡N stretch: ~2210-2230; C-F stretch: ~1100-1200.
Mass Spec (m/z) [M]⁺: 148[M]⁺: 136[2]

Reactivity Analysis: Electronic Effects of Methoxy vs. Fluoro Substituents

The primary difference in the reactivity of these two molecules stems from the electronic nature of the methoxy and fluoro groups.

  • This compound : The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The overall effect is electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, this can decrease the reactivity of the nitrile group towards nucleophiles. The amino group, also being electron-donating, further activates the ring.

  • 2-Amino-6-fluorobenzonitrile : Fluorine is a highly electronegative atom, exhibiting a strong electron-withdrawing inductive effect (-I effect). It also has a weak electron-donating resonance effect (+R effect) due to its lone pairs. Overall, fluorine is considered a deactivating group in electrophilic aromatic substitution. This withdrawal of electron density can make the nitrile carbon more electrophilic and susceptible to nucleophilic attack.

The interplay of these electronic effects is crucial when planning synthetic routes. For instance, in reactions where the aromatic ring acts as a nucleophile (e.g., electrophilic aromatic substitution), the methoxy analog is expected to be more reactive. Conversely, in reactions involving nucleophilic attack on the nitrile group or the aromatic ring (SNA_r_), the fluoro analog may exhibit enhanced reactivity.

Comparative Performance in a Key Synthetic Application: Quinazoline Synthesis

A significant application of 2-aminobenzonitriles is in the synthesis of quinazolines, a class of heterocyclic compounds with broad biological activities. A common method involves the condensation of a 2-aminobenzonitrile with an aldehyde or its equivalent.

The following experimental protocol is designed to objectively compare the performance of this compound and 2-Amino-6-fluorobenzonitrile in a representative quinazoline synthesis.

Experimental Protocol: Comparative Synthesis of Substituted Quinazolines

Objective: To compare the reaction yield of this compound and 2-Amino-6-fluorobenzonitrile in a copper-catalyzed synthesis of a 2,4-disubstituted quinazoline.

Materials:

  • This compound

  • 2-Amino-6-fluorobenzonitrile

  • Benzaldehyde

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In two separate oven-dried Schlenk tubes, add this compound (1 mmol, 148.16 mg) to one and 2-Amino-6-fluorobenzonitrile (1 mmol, 136.13 mg) to the other.

  • To each tube, add benzaldehyde (1.2 mmol, 127.3 mg), CuI (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), and K₂CO₃ (2 mmol, 276.4 mg).

  • Evacuate and backfill each tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add 5 mL of anhydrous DMF to each tube via syringe.

  • Stir the reaction mixtures at 120 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixtures to room temperature.

  • Pour each reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers for each reaction, wash with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Determine the yield of the purified quinazoline product for each reaction.

Expected Outcome:

Based on the electronic properties, it is hypothesized that the electron-withdrawing nature of the fluorine atom in 2-Amino-6-fluorobenzonitrile may facilitate the cyclization step, potentially leading to a higher yield of the quinazoline product compared to the methoxy analog under these conditions. However, the increased nucleophilicity of the amino group in the methoxy-substituted compound could also influence the initial condensation rate. The experimental results will provide a quantitative measure of their relative performance.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate a generalized synthetic pathway and the experimental workflow.

G cluster_pathway Generalized Quinazoline Synthesis Pathway A 2-Aminobenzonitrile (Methoxy or Fluoro substituted) C Intermediate Imine A->C + Aldehyde (Condensation) B Aldehyde B->C D Quinazoline Product C->D Intramolecular Cyclization

Caption: Generalized pathway for quinazoline synthesis.

G cluster_workflow Experimental Workflow for Comparative Synthesis A Reaction Setup (Two parallel reactions) B Heating and Stirring (120 °C, 24h) A->B C Work-up (Extraction and Washing) B->C D Purification (Column Chromatography) C->D E Analysis (Yield determination) D->E

Caption: Workflow for the comparative experiment.

Conclusion

Both this compound and 2-Amino-6-fluorobenzonitrile are valuable precursors in medicinal chemistry. The choice between them should be guided by the specific synthetic strategy and the desired electronic properties of the target molecule. The methoxy-substituted analog, with its electron-donating character, is well-suited for reactions requiring an electron-rich aromatic system. In contrast, the fluoro-substituted compound, with its strong inductive electron-withdrawing effect, may be advantageous in reactions where enhanced electrophilicity of the nitrile or aromatic ring is beneficial. The provided experimental protocol offers a framework for researchers to quantitatively assess their relative performance in a practical and widely applicable synthetic transformation, thereby enabling a more informed selection of starting materials for their research endeavors.

References

Structure-Activity Relationship of 2-Amino-6-nitrobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-nitrobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, monoamine oxidase (MAO) inhibitory, and antimicrobial properties. The information presented herein is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-amino-6-nitrobenzothiazole have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB and PI3K/Akt/mTOR pathways.

Comparative Anticancer Potency

The cytotoxic effects of various 2,6-disubstituted benzothiazole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate greater potency.

Compound IDR Group at C2-aminoTarget Cell LineIC50 (µM)Reference
1 -COCH3MCF-7 (Breast)48[1]
HeLa (Cervical)53[1]
MG63 (Osteosarcoma)50[1]
2 -SO2-CyclohexylMCF-7 (Breast)34.5[1]
HeLa (Cervical)44.15[1]
MG63 (Osteosarcoma)36.1[1]

Structure-Activity Relationship Insights:

The data suggests that the nature of the substituent at the 2-amino position plays a crucial role in the anticancer activity. The sulphonamide derivative (2 ) generally exhibited greater potency against the tested cell lines compared to the simple acetamide derivative (1 ), indicating that the cyclohexylsulphonamide moiety may be a key pharmacophore for enhanced cytotoxicity.

Signaling Pathway Inhibition

Several studies have indicated that 2-amino-6-nitrobenzothiazole derivatives exert their anticancer effects by modulating key signaling cascades.

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Certain 2-amino-6-nitrobenzothiazole derivatives have been shown to inhibit this pathway.

NF_kB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription Nucleus->Gene Compound 2-Amino-6-nitro- benzothiazole Derivative Compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 2-amino-6-nitrobenzothiazole derivatives.

The PI3K/Akt/mTOR pathway is another crucial signaling network that is often dysregulated in cancer, promoting cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Amino-6-nitro- benzothiazole Derivative Compound->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by 2-amino-6-nitrobenzothiazole derivatives.

Monoamine Oxidase (MAO) Inhibition

Certain hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Imbalances in MAO activity have been linked to neurological disorders such as depression and Parkinson's disease.

Comparative MAO Inhibitory Activity

The inhibitory potency of 2-amino-6-nitrobenzothiazole-derived hydrazones against human MAO-A and MAO-B is presented below. A lower IC50 value indicates stronger inhibition.

Compound IDR Group on HydrazoneMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-BReference
3 N'-(1-(4-bromophenyl)ethylidene)-0.42--[2]
4 N'-(5-chloro-2-oxoindolin-3-ylidene)--0.0018766.67[2]

Structure-Activity Relationship Insights:

The SAR studies reveal that the substituent on the hydrazone moiety significantly influences both the potency and selectivity of MAO inhibition. Compound 4 , with a substituted isatin moiety, showed exceptionally potent and selective inhibition of MAO-B.[2] In contrast, compound 3 , with a substituted acetophenone group, was a more potent inhibitor of MAO-A.[2] This highlights the potential for fine-tuning the hydrazone substituent to achieve isoform-selective MAO inhibitors.

Antimicrobial Activity

Schiff base derivatives of 2-amino-6-nitrobenzothiazole have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Comparative Antimicrobial Efficacy (MIC in µg/mL)
Compound IDR Group on Schiff BaseS. aureusE. coliC. albicansReference
5a -H>100>100>100[3]
5b -2,5-dimethoxy12.52550[3]
5c -3-nitro2550>100[3]
5d -4-methoxy50100>100[3]
Ampicillin (Standard Antibiotic)6.2512.5-[3]
Fluconazole (Standard Antifungal)--12.5[3]

Structure-Activity Relationship Insights:

The antimicrobial activity of the Schiff base derivatives is highly dependent on the nature of the substituent on the aromatic aldehyde. The unsubstituted derivative (5a ) was inactive. The introduction of electron-donating dimethoxy groups (5b ) resulted in the most potent broad-spectrum activity against the tested strains.[3] The presence of an electron-withdrawing nitro group (5c ) conferred moderate antibacterial activity but was less effective against C. albicans.[3] A single electron-donating methoxy group (5d ) resulted in weaker activity compared to the dimethoxy-substituted compound.[3]

Experimental Protocols

General Synthesis of 2-Amino-6-nitrobenzothiazole Schiff Bases

A mixture of 2-amino-6-nitrobenzothiazole (0.01 mol) and the appropriate substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) containing a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base.[3]

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from dose-response curves.[1]

In Vitro MAO Inhibition Assay

The MAO inhibitory activity is determined using a fluorometric method that measures the production of hydrogen peroxide from the MAO-catalyzed oxidation of a substrate.

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds for a specific duration.

  • Substrate Addition: The reaction is initiated by the addition of a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B).

  • Detection: The production of H2O2 is coupled to a reaction that generates a fluorescent product, which is measured using a fluorescence plate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves of enzyme inhibition.

Antimicrobial Screening by Broth Microdilution Method (MIC Determination)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Experimental Workflow for Drug Discovery

Drug_Discovery_Workflow Synthesis Synthesis of 2-Amino-6-nitrobenzothiazole Derivatives Screening Primary Biological Screening (e.g., Anticancer, MAO, Antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Advanced Advanced Preclinical Studies Lead_Opt->Advanced Clinical Clinical Trials Advanced->Clinical

Caption: A typical workflow for the discovery and development of novel 2-amino-6-nitrobenzothiazole derivatives.

References

A Comparative Guide to the Biological Activity of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the novel compound 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile against other relevant alternatives. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.

In Vitro Anticancer Activity

The subject compound, a β-enaminonitrile derivative of benzo[h]chromene, has demonstrated significant and selective cytotoxic potency against a panel of human cancer cell lines.[1] Its performance, as measured by the half-maximal inhibitory concentration (IC50), is compared with standard chemotherapeutic agents and other benzo[h]chromene analogs in the tables below.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile and Standard Anticancer Drugs
Compound/DrugMCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)A549 (Lung)HepG-2 (Liver)
Target Compound > 50> 502.4 ± 0.13.2 ± 0.1> 50
Vinblastine9.6 ± 0.1-2.3 ± 0.1--
Colchicine21.3 ± 0.03-3.78 ± 0.01--
Doxorubicin0.4----
Etoposide-----

Data for the target compound, Vinblastine, and Colchicine are derived from a single study for direct comparison.[1] Doxorubicin and Etoposide values are included as common reference standards.

Table 2: Cytotoxicity (IC50 in µM) of Other Biologically Active Benzo[h]chromene Derivatives
CompoundMCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)Notes
Compound 30 0.45--A 2-substituted 4H-benzo[h]chromene derivative.[2][3]
Compound 31 3.8--A 7H-benzo[h]chromeno[2,3–d] pyrimidine derivative.[2][3]
Compound 11 < 10< 10< 10A 4H-chromene derivative that also inhibits EGFR.[2]
6-bromo-derivative 7e 3.46--A 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile.[4]
6-bromo-derivative 7f 18.76--A 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile.[4]

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

The primary mechanism of action for 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile is the inhibition of key receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and angiogenesis: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Table 3: Kinase Inhibitory Activity (IC50 in µM)
CompoundEGFRVEGFR-2
Target Compound 3.27 ± 0.721.92 ± 0.05
Sorafenib--
Erlotinib--
Gefitinib--

Sorafenib, Erlotinib, and Gefitinib are established RTK inhibitors included for comparative context.

The dual inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy in cancer therapy, as it can simultaneously target tumor cell growth and the blood supply that sustains it.[5][6]

Signaling Pathway Diagram

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PKC PKC PLCg->PKC PKC->RAF AKT AKT PI3K->AKT AKT->Proliferation TargetCompound 2-amino-4-(2,3-dichlorophenyl) -6-methoxy-4H-benzo[h] chromene-3-carbonitrile TargetCompound->EGFR TargetCompound->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways and the inhibitory action of the target compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely accepted method for assessing the anti-proliferative effects of a compound on cancer cell lines.

Workflow Diagram

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h (formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

References

A Comparative Guide to Purity Assessment of Synthesized 2-Amino-6-methoxybenzonitrile: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and chemical research, directly impacting efficacy, safety, and reproducibility. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 2-Amino-6-methoxybenzonitrile. The information presented, including detailed experimental protocols and supporting data, is intended to assist researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of moderately polar organic compounds like this compound. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC Method for this compound

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-10 min: 30-70% B10-15 min: 70% B15-15.1 min: 70-30% B15.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Hypothetical Performance Data

The following table summarizes hypothetical data obtained from the HPLC analysis of a synthesized batch of this compound, illustrating the separation of the main product from potential impurities.

PeakRetention Time (min)Peak AreaArea (%)Identification
13.515000.5Starting Material (e.g., 2,6-Dichlorobenzonitrile)
28.229400098.0This compound
39.530001.0Isomeric By-product
411.115000.5Unidentified Impurity

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and semi-volatile impurities. For a compound like this compound, it can be particularly useful for identifying residual solvents or volatile starting materials.

Advantages:

  • Excellent for identifying and quantifying volatile and semi-volatile organic compounds.[1]

  • High specificity due to mass spectrometry detection, allowing for confident peak identification.[1]

Disadvantages:

  • Not suitable for non-volatile or thermally labile compounds.[2]

  • Derivatization may be required for polar compounds to increase volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.[3]

Advantages:

  • Provides detailed structural information, confirming the identity of the main compound and potentially identifying impurities.[3]

  • Quantitative NMR (qNMR) can determine purity with high accuracy and precision.[4]

  • Non-destructive technique.[3]

Disadvantages:

  • Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities.[5]

  • Complex mixtures can lead to overlapping signals, complicating interpretation.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR
Principle Differential partitioning between stationary and mobile phasesSeparation based on volatility and interaction with stationary phase, with mass-based detectionNuclear spin transitions in a magnetic field
Primary Application Purity of non-volatile and thermally stable compoundsAnalysis of volatile and semi-volatile compoundsStructural elucidation and quantification
Sensitivity HighVery HighModerate
Quantitative Accuracy High (with reference standards)High (with reference standards)High (can be absolute)
Impurity Identification Tentative (based on retention time)High (based on mass spectrum)High (based on chemical shifts and coupling)
Sample Throughput HighModerateLow

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound, incorporating multiple analytical techniques.

HPLC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Synthesis Synthesized This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Primary Purity) Purification->HPLC Purity > 98%? GCMS GC-MS Analysis (Volatile Impurities) HPLC->GCMS Yes Impure_Product Further Purification HPLC->Impure_Product No NMR NMR Analysis (Structural Confirmation & qNMR) GCMS->NMR Check Residual Solvents Final_Product Pure Product NMR->Final_Product Confirm Structure

Caption: Workflow for Purity Assessment of this compound.

References

Bridging the Gap: A Guide to Validating Computational Analyses of Novel Compounds with Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the integration of computational and experimental methodologies has become a cornerstone for accelerating the identification and optimization of novel therapeutic agents.[1] This guide provides a comparative overview of common computational prediction techniques and the experimental methods used to validate them, offering a framework for researchers, scientists, and drug development professionals. By synergizing in silico predictions with tangible in vitro and in vivo data, the drug discovery process becomes more rational, cost-effective, and efficient.[2][3]

Computational Approaches in Drug Discovery: The Predictive Framework

Computational, or in silico, methods serve as the initial screening and filtering stage, allowing researchers to analyze vast chemical libraries and prioritize a manageable number of promising candidates for experimental testing.[4] This dramatically reduces the time and cost associated with drug development.[5] These techniques predict a compound's behavior, from its binding affinity to a target protein to its metabolic profile in the body.

Table 1: Overview of Common Computational Methods

MethodDescriptionApplication in Drug DiscoveryPredicted Output
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[5]Virtual screening of large compound libraries to identify potential "hits".Binding energy/score, binding pose, key interacting residues.
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-target complex.[1][6]Validating docking results by assessing the stability of the predicted binding pose.[7]Complex stability (RMSD), conformational changes, free energy of binding.
QSAR Modeling (Quantitative Structure-Activity Relationship) Correlates the chemical structure of compounds with their biological activity using statistical models.[5]Predicting the activity of new compounds based on existing data; optimizing lead compounds.Predicted biological activity (e.g., IC50, Ki).
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.[5]Designing novel molecules with desired features or screening libraries for compounds that match the pharmacophore.A 3D model of essential interaction points.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Uses computational models to predict the pharmacokinetic and toxicological properties of a compound.[8][9]Early-stage filtering of compounds with poor predicted drug-likeness or potential toxicity.[4]Parameters like oral bioavailability, blood-brain barrier penetration, metabolic stability, and toxicity alerts.
Experimental Validation: The Confirmatory Evidence

Experimental validation is crucial to confirm the predictions made by computational models.[10] These in vitro and in vivo assays provide concrete data on the actual biological activity and properties of the synthesized or sourced compounds, serving as the ground truth for the computational hypotheses.[11]

Table 2: Key Experimental Validation Techniques

MethodDescriptionPurpose of ValidationMeasured Data
Enzymatic Activity Assays Measures the effect of a compound on the activity of a target enzyme.[12]To confirm that a computationally predicted inhibitor is active against its intended target.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant).
Binding Assays (e.g., SPR) (Surface Plasmon Resonance) Quantifies the binding affinity and kinetics between a ligand and a target protein in real-time.To directly measure the physical interaction and affinity predicted by molecular docking.KD (dissociation constant), on/off rates.
Cell-Based Assays Assesses the effect of a compound on cellular functions in a controlled environment.[13] Examples include cytotoxicity, proliferation, and migration assays.To determine if the compound's activity at the molecular level translates to a desired effect in a biological system.[12]EC50 (half-maximal effective concentration), cell viability percentage, migration inhibition.
Structural Biology (X-ray, Cryo-EM) Determines the high-resolution 3D structure of the ligand-target complex.To definitively confirm the binding mode and interactions predicted by docking and MD simulations.[1]Atomic coordinates of the complex, confirmation of binding pose.
In Vivo Animal Models Tests the efficacy, safety, and pharmacokinetics of a compound in a living organism.[13][14]To validate the overall therapeutic potential and safety profile of a lead compound in a complex biological system before human trials.Therapeutic efficacy, toxicity, pharmacokinetic parameters (e.g., half-life).
Integrated Drug Discovery Workflow

The synergy between computational and experimental approaches is best represented as an iterative cycle. Computational predictions guide experimental design, and the resulting data is used to refine and improve the computational models.[15] This feedback loop accelerates the journey from a potential hit to a viable drug candidate.

Integrated_Workflow Target_ID Target Identification & Validation Virtual_Screen Virtual Screening (Docking, Pharmacophore) Target_ID->Virtual_Screen Hit_ID Hit Identification (Top Candidates) Virtual_Screen->Hit_ID Synthesis Compound Synthesis or Acquisition Hit_ID->Synthesis In_Vitro In Vitro Validation (Enzyme & Cell Assays) Synthesis->In_Vitro SAR SAR Analysis In_Vitro->SAR Data Feedback In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Hits Lead_Opt Lead Optimization (Computational Design) SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: Integrated workflow for drug discovery.

Logical Flow from Prediction to Validation

The decision-making process in a drug discovery project relies on a logical progression from computational prediction to experimental confirmation. A positive result at one stage provides the rationale to proceed to the next, more resource-intensive validation step.

Caption: Logical progression from in silico to in vivo validation.

Comparative Data Summary: A Hypothetical Case Study

To illustrate the comparison process, the table below presents hypothetical data for five novel compounds targeting a specific kinase. It compares the predicted binding energy from molecular docking with experimentally determined inhibitory concentrations.

Table 3: Hypothetical Comparison of Computational vs. Experimental Data for Kinase Inhibitors

Compound IDComputational Prediction (Docking Score, kcal/mol)Experimental Validation (Enzymatic Assay, IC50 in µM)Experimental Validation (Cell Viability, EC50 in µM)Correlation & Remarks
NC-001 -10.50.51.2Strong Correlation: Good binding prediction translates to high potency.
NC-002 -9.81.23.5Good Correlation: Potent inhibitor with moderate cellular activity.
NC-003 -7.225.0> 100Strong Correlation: Poor predicted binding aligns with weak activity.
NC-004 -10.10.950.0Discordant: Potent at the enzyme level but poor cellular activity, suggesting permeability or off-target issues.
NC-005 -8.515.018.0Moderate Correlation: Predicted as a moderate binder, confirmed experimentally.

Experimental Protocols

Detailed and reproducible methodologies are critical for generating high-quality validation data. Below are standardized protocols for key experiments.

Molecular Docking Protocol (General)

This protocol outlines the typical steps for performing a structure-based virtual screening using molecular docking.

  • Target Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove all non-essential molecules, including water, co-factors, and existing ligands.

    • Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (7.4).

    • Repair any missing residues or side chains using modeling software.

    • Minimize the energy of the structure to relieve steric clashes.

  • Binding Site Definition:

    • Identify the active or allosteric binding site. This can be determined from the location of a co-crystallized ligand or through binding site prediction algorithms.

    • Define a "grid box" or sphere that encompasses the entire binding pocket to constrain the search space for the ligand.

  • Ligand Preparation:

    • Obtain 2D or 3D structures of the compound library.

    • Generate a low-energy 3D conformation for each ligand.

    • Assign appropriate atom types and charges.

  • Docking Execution:

    • Run the docking algorithm to systematically place each ligand into the defined binding site and score its orientation (pose).

    • Use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The best-scoring pose is typically retained.

  • Post-Docking Analysis:

    • Rank the compounds based on their docking scores.

    • Visually inspect the binding poses of the top-ranked compounds to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein.

    • Select a subset of high-ranking and diverse compounds for experimental validation.

In Vitro Cell Viability (MTT) Assay Protocol

This assay is used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.

  • Cell Culture:

    • Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a serial dilution of the novel compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add a solubilizing agent, such as 100 µL of DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the viability against the compound concentration and use a non-linear regression to calculate the EC50 value.

Enzyme Inhibition Assay Protocol (Kinase Example)

This protocol provides a general framework for measuring a compound's ability to inhibit a target kinase.

  • Reagent Preparation:

    • Prepare an assay buffer suitable for the kinase (e.g., containing Tris-HCl, MgCl2, DTT).

    • Prepare solutions of the recombinant kinase enzyme, the specific substrate (e.g., a peptide), and ATP at desired concentrations.

    • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • Assay Execution:

    • In a 96-well or 384-well plate, add the kinase enzyme, the inhibitor compound at various concentrations, and the substrate.

    • Allow the components to pre-incubate for a short period (e.g., 15 minutes) to permit inhibitor binding.

    • Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Detect the amount of product formed. This is often done using luminescence-based methods (e.g., Kinase-Glo®), which quantify the amount of ATP remaining after the reaction. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

References

A Researcher's Guide to the In Vitro Efficacy of Gefitinib Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro activity of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, against a panel of cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development.

Gefitinib is a targeted therapy that selectively inhibits the tyrosine kinase activity of EGFR.[1] By competing with ATP for its binding site on the intracellular domain of EGFR, Gefitinib blocks the receptor's autophosphorylation, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1] Its efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR gene.

Comparative In Vitro Potency of Gefitinib (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Gefitinib across various cancer cell lines, highlighting the differential sensitivity based on cancer type and EGFR mutation status.

Table 1: Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEGFR Mutation StatusIC50 Value (µM)
PC-9Exon 19 Deletion0.07726[2]
HCC827Exon 19 Deletion0.01306[2]
H3255L858R0.003[2]
H1650Exon 19 Deletion~31.0 - >50[3][4]
A549Wild-Type~15.11 - 19.91[5]
NCI-H1299Wild-Type14.23[6]
NCI-H1437Wild-Type20.44[6]
H1975L858R, T790M>4[2]

Table 2: Breast Cancer Cell Lines

Cell LineEGFR ExpressionIC50 Value (µM)
SK-Br-3High4.0[7]
MDA-MB-361High5.3[7]
MDA-MB-453Low6.5[7]
MDA-MB-175Low0.17[7]
MCF-7Low>25[7]
SUM149Basal-likeSensitive (2-100 fold more than luminal)[8]
SUM102Basal-likeSensitive (2-100 fold more than luminal)[8]

Table 3: Glioblastoma and Head & Neck Cancer Cell Lines

Cell LineCancer TypeEGFR Mutation/StatusIC50 Value (µM)
U251-EGFRvIIIGlioblastomaEGFRvIII20.35[9]
293-EGFRvIIIGlioblastomaEGFRvIII15.67[9]
KYSE-450Head and Neck-0.001[6]
HN5Head and Neck-0.003[6]

Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used to determine in vitro activity, the following diagrams illustrate the EGFR signaling pathway inhibited by Gefitinib and a typical experimental workflow for a cell viability assay.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Gefitinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition EGF EGF/TGF-α EGF->EGFR Ligand Binding

EGFR signaling pathway and the inhibitory action of Gefitinib.

Cell_Viability_Workflow Experimental Workflow for Cell Viability Assay A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Serial dilutions of Gefitinib) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add Viability Reagent (e.g., MTT) C->D E 5. Incubation (e.g., 2-4 hours) D->E F 6. Solubilization (e.g., DMSO) E->F G 7. Absorbance Reading (Microplate reader) F->G H 8. Data Analysis (Calculate IC50) G->H

A generalized workflow for conducting a cell viability assay.

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the concentration of Gefitinib that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Gefitinib stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at ~570 nm[10][12]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is greater than 95%.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Drug Treatment:

    • Prepare a series of dilutions of Gefitinib in complete cell culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of Gefitinib solution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background measurement).

  • Incubation:

    • Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified 5% CO₂ incubator.[11]

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[10][11]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each Gefitinib concentration relative to the vehicle-treated control cells (which is set at 100%).

    • Plot the percentage of cell viability against the logarithm of the Gefitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Benzonitrile Derivatives as Potent Inhibitors of Tyrosine Kinase Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory effects of various benzonitrile derivatives on key tyrosine kinase receptors (TKRs). This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate the rational design and evaluation of novel therapeutic agents. Benzonitrile-containing compounds have emerged as a promising class of anticancer agents due to their ability to target and inhibit the activity of TKRs, which are often dysregulated in cancer.[1]

Comparative Inhibitory Activity of Benzonitrile Derivatives

The inhibitory potency of benzonitrile derivatives against various tyrosine kinase receptors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Derivative ClassCompound IDTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference
Pyrrolo[3,2-d]pyrimidine-based5bEGFR (wild-type)30.1-[2]
5bEGFR (T790M mutant)12.8-[2]
5gEGFR (wild-type)-H1975, A549, A431[2]
5gEGFR (T790M mutant)-H1975, A549, A431[2]
12EGFR (wild-type)14.5-[2]
12EGFR (T790M mutant)35.4-[2]
2-phenylacrylonitrile1g2a--HCT116, BEL-7402[1]
4-anilinoquinazoline13Flt, KDR< 2-[3]
34--Calu-6 (in vivo)[4]
Phthalazine4bVEGFR-290-[5]
3eVEGFR-2120-[5]
4aVEGFR-2150-[5]
5bVEGFR-2130-[5]
Benzonaphthyridinone18 (CHMFL-BTK-11)BTK-Ramos, MOLM13, Pfeiffer[6]
2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrileR234TrkA87,000 - 107,000LN229, U87[7]
Chiral 1,3,5-triazine13c-8,040 (MCF-7), 12,240 (A549)MCF-7, A549[8]

Key Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

Tyrosine_Kinase_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) TKR Tyrosine Kinase Receptor (TKR) Ligand->TKR TKR->TKR P P Downstream Downstream Signaling Proteins TKR->Downstream Phosphorylation ATP ATP ADP ADP ATP->ADP Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response Inhibitor Benzonitrile Derivative (Inhibitor) Inhibitor->TKR Inhibition

Caption: A simplified diagram of a typical Tyrosine Kinase Receptor (TKR) signaling pathway and the inhibitory action of a benzonitrile derivative.

Experimental_Workflow_for_TKI_Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (e.g., ELISA, HTRF) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Phosphorylation of TKR and downstream targets) Cell_Viability->Western_Blot Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Western_Blot->Pharmacokinetics Xenograft Xenograft Tumor Models (Efficacy in animal models) Pharmacokinetics->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Toxicity->Data_Analysis Start Compound Synthesis (Benzonitrile Derivatives) Start->Kinase_Assay

Caption: A typical experimental workflow for the preclinical evaluation of a Tyrosine Kinase Inhibitor (TKI).[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of TKI.

Western Blot for Assessing Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation state of a target kinase and its downstream substrates following TKI treatment.[9]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Protein quantitation assay (e.g., BCA assay).[9]

  • SDS-PAGE gels and running buffer.[9]

  • PVDF or nitrocellulose membranes.[9]

  • Transfer buffer.[9]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (phospho-specific and total protein).[9]

  • HRP-conjugated secondary antibodies.[9]

  • Chemiluminescent substrate.[9]

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with various concentrations of the benzonitrile derivative or vehicle control for the specified time.

    • Wash the cells with ice-cold PBS and lyse the cells with lysis buffer containing protease and phosphatase inhibitors.[10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 value of a compound.[9]

Materials:

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Benzonitrile derivative stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the benzonitrile derivative in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle-only control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.[9]

    • Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the "media only" blank from all readings.[9]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[9]

    • Plot the percentage of viability against the log of the TKI concentration and use non-linear regression to determine the IC50 value.[9]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a benzonitrile derivative in a mouse xenograft model.[10]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Cancer cell line of interest.

  • Matrigel (optional).

  • Benzonitrile derivative formulation for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to promote tumor formation.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the benzonitrile derivative or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Monitoring and Measurement:

    • Measure the tumor volume (typically calculated as (length x width²)/2) and body weight of the mice regularly (e.g., 2-3 times per week).

    • Monitor the general health and behavior of the mice.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.

    • Weigh the tumors and, if required, process them for further analysis (e.g., histology, western blotting).

    • Compare the tumor growth between the treated and control groups to evaluate the efficacy of the compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-6-methoxybenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-6-methoxybenzonitrile, fostering a secure laboratory environment.

Hazard Profile and Protective Measures

A thorough understanding of the hazard profile of this compound and the requisite personal protective equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes key safety data.

Safety Consideration Details
Physical State Brown, solid powder.
Primary Health Hazards Causes skin irritation.[1]
Recommended PPE Chemical-resistant gloves, safety goggles, and a lab coat are mandatory to prevent skin and eye contact.[2]
Engineering Controls All handling should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation risks.[2]
Incompatible Materials Avoid contact with strong oxidizing agents, acids, and bases.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[1] On-site treatment by laboratory personnel is not advised.

1. Disposal of Unused or Waste Product:

  • Step 1: Containerization: Ensure the waste chemical is stored in its original container or a compatible, tightly sealed, and clearly labeled waste container.[2]

  • Step 2: Labeling: The container must be clearly labeled as "Hazardous Waste," with the contents identified as "this compound."

  • Step 3: Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, segregated from incompatible materials.

  • Step 4: Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.

2. Spill Cleanup and Disposal:

  • Step 1: Immediate Action: Evacuate and ventilate the affected area immediately.

  • Step 2: Don PPE: Before addressing the spill, equip yourself with the appropriate PPE, including a NIOSH/MSHA-approved respirator, chemical-resistant gloves, and safety goggles.[2]

  • Step 3: Containment: Prevent the spill from spreading or entering any drains or water systems.[2]

  • Step 4: Collection: Carefully sweep or shovel the solid material into a suitable, closed container for disposal.[1] Take care to avoid the generation of dust.[2]

  • Step 5: Decontamination: Thoroughly clean the contaminated surfaces. A common procedure involves scrubbing with alcohol, followed by a wash with soap and water.

  • Step 6: Disposal of Cleanup Materials: The container with the spilled substance and all contaminated cleaning materials should be sealed, labeled as hazardous waste, and disposed of following the same procedure as for the unused product.[2]

3. Empty Container Disposal:

  • Step 1: Rinsing: It is crucial to triple-rinse the empty container with a suitable solvent.

  • Step 2: Rinsate Collection: The rinsate from all rinsing steps must be collected and disposed of as hazardous waste.

  • Step 3: Container Preparation: Once thoroughly cleaned, deface or remove the original label.

  • Step 4: Final Disposal: The clean and dried container can then be disposed of in accordance with your local and institutional regulations for solid waste or recycling.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_initiation Initiation cluster_preparation Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Identification (Unused Product / Spill Residue) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Securely Place in a Labeled Hazardous Waste Container B->C D Store in a Designated and Ventilated Area C->D E Segregate from Incompatible Substances D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Professional Disposal via Approved Methods (e.g., Incineration) F->G

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-Amino-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Amino-6-methoxybenzonitrile, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment and handling procedures are mandatory.

Personal Protective Equipment (PPE)

Engineering controls such as adequate ventilation, eyewash stations, and safety showers should be readily available.[2] The following PPE is required when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.[1][2]
Eye Protection Safety glasses with side shields or chemical safety goggles.[2]To protect against dust particles and splashes. Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin and Body Protection Laboratory coat and appropriate protective clothing.[1][2][3]To prevent skin exposure and contamination of personal clothing.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dust is generated.[1][2]To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1]

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][3][5]

  • Avoid generating dust.[1][2][6]

  • Do not get the substance in eyes, on skin, or on clothing.[1][2]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][6]

Storage Plan:

  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Keep containers tightly closed to prevent contamination and moisture absorption.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.[1][3] This substance should not be released into the environment.[1][2]

  • The recommended method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated materials and empty containers should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[7][8]

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_1 Conduct Risk Assessment prep_2 Gather Required PPE (Gloves, Goggles, Lab Coat, Respirator) prep_1->prep_2 prep_3 Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) prep_2->prep_3 handle_1 Don Appropriate PPE prep_3->handle_1 handle_2 Work in a Ventilated Area (e.g., Fume Hood) handle_1->handle_2 handle_3 Weigh and Transfer Chemical (Avoid Dust Generation) handle_2->handle_3 handle_4 Perform Experimental Procedure handle_3->handle_4 cleanup_1 Decontaminate Work Surfaces handle_4->cleanup_1 cleanup_2 Segregate Waste (Solid vs. Liquid) cleanup_1->cleanup_2 cleanup_3 Properly Remove and Dispose of PPE cleanup_2->cleanup_3 disposal_1 Store Contaminated Waste in Sealed and Labeled Containers cleanup_2->disposal_1 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4 disposal_2 Arrange for Professional Waste Disposal Service disposal_1->disposal_2

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.